N-(cyanomethyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,7H2 |
InChI Key |
FGJKEWJXSVPCDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC#N |
Origin of Product |
United States |
Foundational & Exploratory
N-(cyanomethyl)benzenesulfonamide chemical structure and properties
Technical Guide: -(Cyanomethyl)benzenesulfonamide
Structural Dynamics, Synthesis, and Pharmacophore Utility
Executive Summary
-(Cyanomethyl)benzenesulfonamideCritical Identity Distinction:
Researchers must distinguish this compound from its isomer, 4-(cyanomethyl)benzenesulfonamide (CAS 3665-08-5), where the cyano group is attached to the benzene ring. This guide focuses exclusively on the
| Feature | Specification |
| IUPAC Name | |
| CAS Number | 4470-96-6 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| SMILES | O=S(C1=CC=CC=C1)(NCC#N)=O |
Chemical Identity & Structural Analysis
The molecule features a unique electronic environment driven by two strong electron-withdrawing groups (EWGs) flanking the central amine and methylene bridge.
-
The Sulfonyl Group (
): Exerts a strong inductive ( ) and mesomeric ( ) pull, significantly acidifying the adjacent -H proton. -
The Cyano Group (
): A linear, strong EWG that activates the adjacent methylene ( ) protons and provides a site for nucleophilic attack or cycloaddition. -
The Methylene Bridge (
): Positioned between the nitrogen and the nitrile, these protons are chemically "soft" and acidic, making the carbon center susceptible to deprotonation and subsequent alkylation under specific basic conditions.
Synthesis & Manufacturing Protocol
The most robust synthesis involves the Schotten-Baumann sulfonylation of aminoacetonitrile. Due to the instability of the free aminoacetonitrile base, the hydrochloride salt is used with an excess of base.
Reagents & Materials
-
Substrate: Aminoacetonitrile hydrochloride (
) [CAS: 6011-14-9]. -
Reagent: Benzenesulfonyl chloride (
) [CAS: 98-09-9]. -
Solvent/Base: Pyridine (anhydrous) or Dichloromethane (DCM) with Triethylamine (
). -
Temperature:
to Room Temperature (RT).
Step-by-Step Protocol
-
Preparation: In a flame-dried 3-neck flask under inert atmosphere (
), suspend aminoacetonitrile hydrochloride (1.0 equiv) in anhydrous pyridine (approx. 5-10 volumes).-
Note: Pyridine acts as both solvent and acid scavenger. If using DCM, add 2.2 equiv of
.
-
-
Addition: Cool the mixture to
using an ice bath. Add benzenesulfonyl chloride (1.05 equiv) dropwise over 30 minutes.-
Causality: Slow addition at low temperature prevents the exotherm from causing bis-sulfonylation or nitrile hydrolysis.
-
-
Reaction: Allow the mixture to warm slowly to RT and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) for the disappearance of the sulfonyl chloride.
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold dilute HCl (
) to neutralize pyridine and precipitate the product. -
Extract with Ethyl Acetate (
). -
Wash organic layers with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Synthesis Workflow Diagram
[4][5]
Physicochemical Properties
Experimental data for CAS 4470-96-6 is less ubiquitous than its tosyl analog. The values below represent a synthesis of experimental data and high-confidence predictive models for sulfonamide derivatives.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Observed in analogs |
| Melting Point | ~85–95 °C (Predicted) | Based on |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc. Insoluble in Water. | Typical for sulfonamides |
| pKa (N-H) | ~10.5 | Acidic due to |
| LogP | ~1.14 | Lipophilic enough for cell permeability |
| H-Bond Donors | 1 (N-H) | |
| H-Bond Acceptors | 3 (O, O, N) |
Reactivity & Synthetic Utility
This compound is a versatile intermediate.[1][2] Its reactivity is defined by three distinct sites: the acidic Nitrogen, the electrophilic Nitrile, and the activated Methylene.
A. N-Alkylation (Mitsunobu or Base-Mediated)
The sulfonamide nitrogen is sufficiently acidic to undergo alkylation.
-
Protocol: React with alkyl halides using
in DMF, or use Mitsunobu conditions ( , DIAD, Alcohol) to introduce complex substituents.
B. Heterocycle Formation (Cyclization)
The cyanomethyl group allows for "click-like" chemistry or cyclization to form 5-membered rings.
-
Imidazoles: Reaction with aldehydes under basic conditions.
-
Tetrazoles: Reaction with sodium azide (
) generates the tetrazole ring, a bioisostere for carboxylic acids.
C. Hydrolysis
-
Partial Hydrolysis: Converts the nitrile (
) to a primary amide ( ). -
Full Hydrolysis: Converts to the carboxylic acid (
), yielding -(benzenesulfonyl)glycine.
Reactivity Logic Diagram
Biological Relevance: Carbonic Anhydrase Inhibition
Sulfonamides are the primary pharmacophore for inhibiting Carbonic Anhydrases (CAs).
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates to the
ion in the enzyme's active site. -
Specificity: Primary sulfonamides (
) are generally potent CA inhibitors. Secondary sulfonamides (like -cyanomethyl) typically show reduced affinity compared to their primary counterparts because the substituent interferes with Zinc coordination. -
Application: This compound is often used as a prodrug or probe . The cyanomethyl group can improve cellular uptake (lipophilicity) or act as a reactive handle for covalent modification of proteins (affinity labeling) before metabolizing to the active species.
Safety & Handling
-
Hazard Identification: Sulfonamides can cause hypersensitivity reactions (allergies). The cyanomethyl moiety adds potential toxicity related to nitrile metabolism.
-
Handling: Use standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place. Keep away from strong oxidizers and strong bases.[3]
References
-
BLD Pharm. (n.d.). N-(Cyanomethyl)benzenesulfonamide Product Page (CAS 4470-96-6). Retrieved from
-
PubChem. (2025).[4] Benzenesulfonamide, p-(cyanomethyl)- (Isomer Distinction). National Library of Medicine. Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for Sulfonamide CAI mechanism).
-
Google Patents. (2014). WO2014210255A1 - Primary carboxamides as btk inhibitors. (Contains synthesis protocol for 3-bromo analog). Retrieved from
-
ChemScene. (n.d.). 4-Chloro-N-(cyanomethyl)benzenesulfonamide. (Analogous synthesis reference). Retrieved from
Engineering Proximity-Driven Covalent Warheads: A Technical Guide to the N-(Cyanomethyl)benzenesulfonamide Scaffold
Executive Summary
The development of targeted covalent inhibitors has historically relied on targeting highly nucleophilic, catalytic residues (e.g., cysteine). However, expanding the targetable proteome requires engaging non-catalytic residues like lysine, which are predominantly protonated and poorly reactive at physiological pH[1]. The N-(cyanomethyl)benzenesulfonamide scaffold has emerged as the critical leaving group and structural core for N-acyl-N-alkyl sulfonamide (NASA) chemistry—a breakthrough in proximity-driven protein acylation[1].
This whitepaper provides an in-depth technical analysis of the this compound molecule, detailing its physicochemical properties, structural rationale, synthesis methodologies, and its integration into live-cell covalent labeling workflows.
Physicochemical Profiling and Structural Rationale
Before deploying the scaffold in complex biological systems, it is critical to understand its fundamental molecular properties.
-
Molecular Formula: C₈H₈N₂O₂S
-
Molecular Weight: 196.23 g/mol
-
Core Structure: A benzenesulfonamide core where the primary nitrogen is alkylated with a cyanomethyl (-CH₂CN) group.
The Causality of the Cyanomethyl Group
In the context of ligand-directed NASA (LDNASA) probes, the this compound moiety does not act as the electrophile; rather, it serves as a highly tuned leaving group during an acyl transfer reaction[1].
The structural choice of the cyanomethyl group is highly deliberate:
-
Electron-Withdrawing Effect: The strong electron-withdrawing nature of the nitrile group (-CN) significantly lowers the pKa of the sulfonamide nitrogen.
-
Leaving Group Optimization: When the sulfonamide is acylated to form a CN-NASA warhead, this lowered pKa stabilizes the resulting this compound anion upon cleavage. This fine-tunes the warhead to be stable enough to resist rapid hydrolysis in aqueous media (half-life ~8.7 hours), yet reactive enough to undergo aminolysis when brought into close proximity to a target lysine[1].
Mechanism of Action: Proximity-Assisted Acylation
At physiological pH (7.4), approximately 99.9% of lysine ε-amino groups are protonated, rendering them intrinsically poor nucleophiles[1]. The CN-NASA chemistry overcomes this thermodynamic barrier entirely through proximity-driven kinetics .
When a ligand-directed CN-NASA probe binds to its target protein, the local concentration (effective molarity) of the warhead spikes to an estimated ~10 mM[1]. This massive localized concentration kinetically drives the nucleophilic attack of the lysine on the acyl carbonyl of the NASA warhead. The reaction forms a highly stable, irreversible amide bond with the protein, simultaneously expelling this compound as the leaving group[1],[2]. This mechanism has been successfully utilized to irreversibly inhibit notoriously difficult protein-protein interactions (PPIs), such as the HDM2/p53 complex[2].
Caption: Proximity-driven acyl transfer mechanism of CN-NASA probes, expelling this compound.
Experimental Workflows & Methodologies
Protocol A: Synthesis of the this compound Scaffold
This protocol outlines the generation of the core scaffold, adapted from established primary carboxamide and sulfonamide generation methods[3].
Step-by-Step Methodology:
-
Initiation: Dissolve 2-aminoacetonitrile hydrochloride (1.0 eq) in anhydrous pyridine. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Pyridine acts as both the solvent and the acid scavenger to neutralize the HCl generated during sulfonylation. The 0 °C initiation controls the highly exothermic nucleophilic attack, preventing over-sulfonylation or degradation of the sensitive nitrile group.
-
-
Sulfonylation: Add benzenesulfonyl chloride (1.0 eq) dropwise to the cooled solution[3].
-
Propagation: Remove the ice bath, allowing the mixture to slowly warm to room temperature. Stir continuously for 16 hours[3].
-
Self-Validating Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Dichloromethane (DCM) and wash extensively with 1N HCl.
-
System Validation: The 1N HCl wash is a critical self-validating step. It protonates any unreacted pyridine and basic impurities, driving them into the aqueous layer. The organic DCM layer will exclusively retain the neutral this compound product.
-
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure scaffold[3].
Caption: Step-by-step synthesis workflow for the this compound core scaffold.
Protocol B: Live-Cell Covalent Inhibition Workflow
Once the scaffold is converted into a full CN-NASA probe, it can be deployed in living systems[1],[2].
Step-by-Step Methodology:
-
Probe Incubation: Incubate live cells (e.g., SJSA1 cells for HDM2 targeting) with the CN-NASA probe (typically 1–10 μM) in culture media for 2–6 hours[2].
-
Causality: The incubation time allows the probe to penetrate the cell membrane, bind thermodynamically to the target, and kinetically execute the slow acyl transfer to the lysine residue.
-
-
Stringent Washout (Self-Validation): Wash the cells extensively (3x with PBS) to remove any unbound or non-specifically bound probe.
-
System Validation: To prove that labeling is strictly proximity-driven, run a parallel control arm where cells are pre-incubated with a warhead-free competitive ligand. If the covalent labeling is on-target, this pre-treatment will completely abolish the covalent signal, validating the mechanism[2].
-
-
Lysis and Detection: Lyse the cells using a denaturing buffer (e.g., RIPA with SDS) and boil at 95 °C. Analyze via Western blot or fluorescence imaging.
-
Causality: The denaturing conditions destroy all non-covalent interactions. Any signal remaining is definitively the result of a covalent amide bond formed by the NASA warhead.
-
Quantitative Data: Warhead Reactivity & Stability
To select the appropriate electrophile for drug development, scientists must balance intrinsic aqueous stability against target reactivity. The table below summarizes the kinetic profile of the CN-NASA warhead (utilizing the this compound leaving group) against alternative covalent chemistries[1].
| Warhead Class | Intrinsic Half-Life (pH 7.0) | Target Nucleophile | Leaving Group | Proximity Dependence |
| CN-NASA | ~8.7 h | Lysine (ε-NH₂), N-term | This compound | Absolute |
| ArNASA | ~186 h | Lysine (ε-NH₂) | N-Aryl benzenesulfonamide | Absolute |
| Sulfonyl Fluoride | ~19.6 h | Serine, Tyrosine, Lysine | Fluoride Ion (F⁻) | Partial / Contextual |
Table 1: Comparative kinetic and targeting data of proximity-driven covalent warheads.
References
-
Title: N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems Source: Accounts of Chemical Research (ACS Publications) URL: [Link][1]
-
Title: Enhanced Suppression of a Protein–Protein Interaction in Cells Using Small-Molecule Covalent Inhibitors Based on an N-Acyl-N-alkyl Sulfonamide Warhead Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][2]
-
Title: WO2014210255A1 - Primary carboxamides as btk inhibitors Source: Google Patents URL: [3]
Sources
Technical Monograph: N-(Cyanomethyl)benzenesulfonamide
The following technical guide is structured to serve as a definitive reference for N-(cyanomethyl)benzenesulfonamide , prioritizing synthetic utility, chemical reactivity, and biological relevance.
Chemical Identity & Verification
Target Compound: this compound CAS Registry Number: 4470-96-6
Critical Isomer Distinction
Researchers must distinguish this compound from its structural isomers and analogs to avoid synthetic failure or misidentification.
| Compound Name | Structure Fragment | CAS Number | Distinction |
| This compound | 4470-96-6 | Target. Amide linkage. | |
| 4-(Cyanomethyl)benzenesulfonamide | 3665-08-5 | Para-isomer. Primary sulfonamide.[1] | |
| Cyanomethyl benzenesulfonate | 82705-08-0 | Sulfonate ester. Different reactivity. |
Key Chemical Identifiers:
-
Molecular Formula:
[2] -
Molecular Weight: 196.23 g/mol [2]
-
SMILES: O=S(=O)(NCC#N)C1=CC=CC=C1
-
InChIKey: KMDZAPVMOLFJLY-UHFFFAOYSA-N[2]
Synthetic Methodology
The synthesis of this compound relies on the nucleophilic attack of aminoacetonitrile on benzenesulfonyl chloride. The choice of base and solvent is critical to manage the acidity of the resulting sulfonamide and prevent hydrolysis of the nitrile group.
Protocol: Schotten-Baumann Conditions (Biphasic)
This method is preferred for its operational simplicity and high yield, utilizing water as a heat sink and solvent for the inorganic base.
Reagents:
-
Benzenesulfonyl chloride (1.0 equiv)
-
Aminoacetonitrile sulfate (or hydrochloride) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv)
-
Solvent: Water / Dichloromethane (DCM) (1:1 ratio)
Step-by-Step Workflow:
-
Preparation of Amine Salt: Dissolve aminoacetonitrile sulfate in a minimum volume of water. Cool to 0–5°C in an ice bath.
-
Base Addition: Slowly add 2.5 equivalents of NaOH (as a 10% aqueous solution) to the amine salt. Note: The extra base is required to neutralize the sulfate/chloride salt and scavenge the HCl produced during sulfonation.
-
Sulfonylation: Add benzenesulfonyl chloride (dissolved in minimal DCM) dropwise over 30 minutes. Maintain internal temperature <10°C to prevent hydrolysis of the sulfonyl chloride.
-
Reaction: Vigorously stir the biphasic mixture at room temperature (20–25°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup:
-
Separate the organic layer.
-
Acidify the aqueous layer slightly (pH ~4-5) with dilute HCl to precipitate any product trapped as the sulfonamide salt (due to the acidity of the
proton). Extract with DCM. -
Combine organic layers, wash with brine, and dry over anhydrous
.
-
-
Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.
Reaction Pathway Visualization
Caption: Biphasic nucleophilic substitution pathway for sulfonamide formation.
Reactivity & Chemical Biology
The "Active Methylene" Pharmacophore
The methylene group (
Acidity & Alkylation:
-
pKa Estimation: The
proton is acidic (pKa ~10-11), but the protons are also activated. -
C-Alkylation: Under phase-transfer catalysis (PTC) or using strong bases (NaH/DMF), the compound can undergo mono- or di-alkylation at the methylene position. This allows for the construction of complex branched sulfonamides.
Heterocyclic Cyclization
This compound is a potent "1,3-dielectrophile equivalent" precursor for heterocyclic synthesis.
-
Imidazoles: Reaction with aldehydes under basic conditions can lead to cyclization.
-
Thiadiazoles: Reaction with carbon disulfide (
) and base.
Biological Context: Carbonic Anhydrase (CA) Inhibition
While primary sulfonamides (
-
Drug Development Utility: This compound serves as a prodrug or intermediate . The nitrile group can be reduced to an ethylamine side chain or hydrolyzed to an acid, modifying the pharmacokinetic profile (LogP) before the active pharmacophore is revealed.
Reactivity Flowchart
Caption: Divergent synthetic utility of the N-cyanomethyl scaffold.
Safety & Handling
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (due to potential cyanide release under metabolic or extreme thermal stress).
-
Irritant: Causes skin and eye irritation.
-
Stability: Stable under standard conditions. Avoid strong oxidizing agents and strong acids (hydrolysis risk).
Handling Protocol:
-
Use a fume hood to prevent inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Waste Disposal: Dispose of as nitrogen-containing organic waste. Do not mix with strong acids in waste streams to prevent potential HCN generation from the nitrile moiety (though the covalent bond is generally stable).
References
-
Chemical Identity & CAS Verification
-
Synthetic Methodology (General Sulfonamide Synthesis)
-
Reactivity of Cyanomethyl Groups
- Source: National Institutes of Health (NIH) - Reactivity of alpha-aminonitriles and sulfonamides.
-
URL:[Link]
- Commercial Availability & Properties: Source: BLD Pharm Product C
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 6. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
solubility of N-(cyanomethyl)benzenesulfonamide in DMSO and methanol
Thermodynamic and Kinetic Solubility Profiling of N-(cyanomethyl)benzenesulfonamide in DMSO and Methanol: A Technical Guide
Executive Summary
For researchers and drug development professionals, understanding the solubility profile of a target compound is the cornerstone of successful assay development, formulation, and analytical quantification. This compound (Chemical Formula: C₈H₈N₂O₂S) presents a unique solvation challenge due to the dual presence of a polar hydrogen-bonding sulfonamide moiety and a dipole-heavy cyanomethyl group attached to a lipophilic benzene ring.
This whitepaper provides an in-depth mechanistic analysis of the solubility of this compound in two critical laboratory solvents: Dimethyl sulfoxide (DMSO) and Methanol. As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the thermodynamic causality of solvation and providing a self-validating, field-proven protocol for equilibrium solubility determination.
Chemical Profiling & Solvation Thermodynamics
The dissolution of this compound is governed by the principle of "like dissolves like," but at a molecular level, it is dictated by the precise interplay of hydrogen bonding, dipole-dipole interactions, and the entropic cost of cavity formation within the solvent network[1].
-
Structural Considerations: The molecule features a rigid, hydrophobic phenyl ring contrasted by a highly polar sulfonamide (-SO₂NH-) group. The sulfonamide nitrogen acts as a hydrogen bond donor, while the sulfonyl oxygens and the cyano (-C≡N) nitrogen act as strong hydrogen bond acceptors.
-
Solvation in DMSO (Polar Aprotic): DMSO (dielectric constant ε ≈ 46.7) is the premier solvent for high-throughput screening (HTS) master stocks[2]. The highly polarized S=O bond in DMSO acts as an exceptional hydrogen bond acceptor, strongly solvating the -NH proton of the sulfonamide. Because DMSO lacks a hydrogen bond donor, it does not form a rigid, self-associated solvent lattice. This minimizes the entropic penalty required to form a cavity for the bulky benzene ring, resulting in exceptionally high solubility (typically >50 mg/mL).
-
Solvation in Methanol (Polar Protic): Methanol (ε ≈ 32.7) can both donate and accept hydrogen bonds, allowing it to interact favorably with both the sulfonyl oxygens and the -NH proton. However, methanol molecules heavily self-associate through a dynamic hydrogen-bonded network. To dissolve this compound, this network must be disrupted, imposing a thermodynamic energy penalty. Consequently, while the compound is highly soluble in DMSO, its solubility in methanol is moderately lower[3].
Caption: Thermodynamic solvation mechanisms of this compound in DMSO vs. Methanol.
Experimental Methodology: Self-Validating Equilibrium Solubility
To generate trustworthy, reproducible data, kinetic solubility methods (often used for quick early-stage screening) are insufficient. A rigorous thermodynamic approach using the Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[1][4].
The following protocol is designed as a self-validating system: it utilizes a 48-to-72-hour equilibration window to guarantee a true thermodynamic plateau, and mandates specific material choices to prevent false positives.
Step-by-Step Shake-Flask Protocol
-
Solid Dispensing: Accurately weigh an excess amount of this compound (e.g., 50–100 mg) into 4 mL amber glass vials. Causality: Amber glass is strictly required to prevent UV-induced photodegradation of the cyano-aromatic system during prolonged incubation.
-
Solvent Addition: Add 1.0 mL of anhydrous, HPLC-grade target solvent (DMSO or Methanol) to the respective vials. Seal tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated concentration[5].
-
Isothermal Equilibration: Place the vials in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 to 72 hours. Causality: This extended timeframe ensures that the equilibrium between the dissolved solute and the solid lattice is fully established, overcoming any transient supersaturation states[1].
-
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes. Carefully extract the clear supernatant.
-
Filtration (Critical Step): Pass the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert and exhibits ultra-low non-specific binding. Using nylon or cellulose filters can lead to the adsorption of the lipophilic benzene ring, resulting in falsely low solubility readings[1].
-
Quantification: Dilute the filtrate with the HPLC mobile phase to fall within the linear dynamic range of the detector. Quantify via HPLC-UV against a freshly prepared 5-point calibration curve[6].
-
Solid-State Verification (Validation): Recover the undissolved solid and analyze it via X-ray Powder Diffraction (XRPD). Causality: Solvents like methanol can induce the formation of solvates or trigger polymorphic transitions. Confirming that the solid state remains unchanged validates that the measured solubility corresponds to the original polymorph.
Caption: Self-validating workflow for determining thermodynamic equilibrium solubility.
Quantitative Data Presentation
The table below summarizes the comparative physicochemical parameters and the expected solubility behavior of this compound based on the thermodynamic principles of sulfonamide solvation[3][7].
Table 1: Comparative Solvation Profile at 25°C
| Parameter | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant (ε) | 46.7 | 32.7 |
| Primary Solvation Mechanism | Strong H-bond acceptance (S=O) | H-bond donation (-OH) & acceptance |
| Entropic Penalty | Low (No solvent self-association) | High (Disruption of H-bond network) |
| Expected Solubility Range | > 50 mg/mL (Highly Soluble) | 10 - 30 mg/mL (Moderately Soluble) |
| Primary Application | HTS Master Stocks, Long-term storage | Sample extraction, HPLC Mobile Phase |
Implications for Drug Development & Formulation
Understanding the dichotomy between DMSO and methanol solubility is critical for downstream applications:
-
Stock Solution Integrity: Because this compound is highly soluble in DMSO, it is the optimal solvent for preparing 10 mM to 20 mM master stock solutions for in vitro biological assays[2]. The high solubility ensures that the compound will not precipitate during freeze-thaw cycles.
-
Aqueous Assay Interference: When transitioning from a DMSO stock to an aqueous buffer (kinetic solubility testing), researchers must monitor for precipitation. The final DMSO concentration in biological assays should strictly remain below 1% to 5% to prevent solvent-induced cytotoxicity or false positives caused by insoluble precipitates[6].
-
Analytical Workflows: Methanol's moderate solubility profile and high volatility make it an excellent choice for liquid-liquid extraction protocols and as an organic modifier in reversed-phase HPLC, providing a perfect balance between solvating power and system compatibility.
References
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery - Asian Journal of Chemistry. URL: [Link][4]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. URL:[Link][2]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. URL: [Link][5]
-
Calculated solubility of sulfonamides in {octanol (1) + methanol (2)} mixtures - ResearchGate. URL: [Link][7]
-
Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide - Journal of Chemical & Engineering Data (ACS Publications). URL: [Link][3]
Sources
Proximity-Driven Acylation: The Role of N-(Cyanomethyl)benzenesulfonamide pKa in NASA Chemistry
Executive Summary
The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has historically relied on electrophiles like acrylamides and sulfonyl fluorides. However, targeting non-catalytic lysine residues remains a profound challenge due to their high pKa (~10.5), which renders them mostly protonated and poorly nucleophilic at physiological pH[1]. The advent of Ligand-Directed N-Acyl-N-Alkyl Sulfonamide (NASA) chemistry has revolutionized this space. Central to the thermodynamic feasibility of NASA probes is the precise modulation of the leaving group's pKa, specifically the use of the N-(cyanomethyl)benzenesulfonamide scaffold. This whitepaper dissects the thermodynamic causality, structural mechanics, and experimental validation of this highly tuned electrophilic system.
Thermodynamic Causality: The Inductive Effect on pKa
The fundamental driver of NASA chemistry is the precise tuning of the leaving group's pKa to balance aqueous stability with rapid acyl transfer kinetics. Standard benzenesulfonamide derivatives exhibit a pKa of approximately 10.0[2], making their corresponding anions highly basic and terrible leaving groups for acyl transfer reactions.
By introducing a cyanomethyl group (–CH₂CN) to the sulfonamide nitrogen, the chemical microenvironment is drastically altered. The cyano group (–C≡N) exerts a powerful electron-withdrawing inductive effect (–I). During the collapse of the tetrahedral intermediate, this inductive effect stabilizes the developing negative charge on the sulfonamide nitrogen. This substitution depresses the pKa of the conjugate acid from ~10.0 down to an estimated 7.0–7.5. Consequently, at physiological pH (7.4), the this compound leaving group is thermodynamically stable as an anion, shifting the reaction equilibrium entirely toward the acylated protein product. This exact principle of pKa depression via cyanomethylation is also the chemical engine behind Ellman's safety-catch resins in solid-phase peptide synthesis[3].
Caption: Inductive effect of the cyanomethyl group lowering the pKa of benzenesulfonamide.
Mechanistic Pathway of NASA-Mediated Lysine Acylation
When a NASA probe binds to its target protein via its recognition ligand, the effective molarity of the electrophilic acyl carbon skyrockets relative to the proximal lysine residue. Despite the lysine being predominantly protonated, the transient unprotonated fraction (nucleophile) attacks the acyl carbonyl, forming a high-energy tetrahedral intermediate.
The collapse of this intermediate is the rate-determining step and is entirely dependent on the leaving group's pKa[4]. Because the this compound anion is a weak base, it is readily expelled, driving the irreversible covalent acylation of the protein.
Caption: Reaction mechanism of NASA-mediated lysine acylation and leaving group elimination.
Quantitative Data: Leaving Group Reactivity
The correlation between leaving group pKa and reaction kinetics is absolute. Table 1 summarizes the impact of N-substitution on the thermodynamic leaving group ability in proximity-driven acylation.
| Compound Scaffold | N-Substituent | Estimated pKa | Leaving Group Ability | Primary Application |
| N-Methylbenzenesulfonamide | –CH₃ | ~10.5 | Poor | Stable Linkers / Inactive Probes |
| Benzenesulfonamide | –H | ~10.0 | Poor | Baseline Reference |
| This compound | –CH₂CN | ~7.0 - 7.5 | Excellent | NASA Probes, Ellman Resin[3] |
| N-(Trifluoromethyl)benzenesulfonamide | –CF₃ | ~6.0 - 6.5 | Very High | Ultra-fast, highly reactive probes |
Experimental Protocol: Kinetic Profiling and Self-Validating Acylation Assays
To rigorously evaluate the efficacy of a novel NASA warhead utilizing the this compound leaving group, researchers must employ a self-validating kinetic assay. This protocol ensures that observed acylation is strictly proximity-driven and not an artifact of background electrophilicity[1].
Step 1: Probe Synthesis and Preparation
-
Synthesize the targeted NASA probe (Ligand-NASA) and a non-targeted control probe (NASA warhead lacking the binding ligand).
-
Prepare 10 mM stock solutions of both probes in anhydrous DMSO to prevent premature hydrolysis.
Step 2: In Vitro Protein Acylation Assay
-
Dilute the purified target protein to a final concentration of 1 µM in HEPES buffer (50 mM, pH 7.4, 150 mM NaCl).
-
Initiate the reaction by adding the Ligand-NASA probe to a final concentration of 3 µM (3x molar excess).
-
Self-Validation Control A (Background Reactivity): In a parallel vial, treat the target protein (1 µM) with the non-targeted NASA control probe (3 µM). Logic: If the non-targeted probe yields >5% acylation, the intrinsic pKa of the leaving group is too low, resulting in non-specific background reactivity.
-
Self-Validation Control B (Competitive Inhibition): In a third vial, pre-incubate the protein with a 10x excess of the free ligand for 30 minutes prior to adding the Ligand-NASA probe. Logic: This confirms that acylation is strictly dependent on active-site binding and proximity.
Step 3: Reaction Quenching and LC-MS/MS Quantification
-
Aliquot 10 µL of the reaction mixture at specific time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Quench the reaction immediately by adding 10 µL of 1% formic acid.
-
Analyze the intact protein mass via LC-MS (e.g., using a Q-TOF mass spectrometer). The acylated protein will exhibit a mass shift corresponding to the acyl group, minus the mass of the expelled this compound leaving group.
-
Calculate the pseudo-first-order rate constant (
) by plotting the natural log of the remaining unmodified protein fraction against time.
References
1. - Chemical Science (PMC)[2] 2. - Accounts of Chemical Research (ACS Publications)[1] 3. - Journal of the American Chemical Society[4] 4. - Molecules (MDPI)[3]
Sources
physical properties of N-(cyanomethyl)benzenesulfonamide solid
An In-Depth Technical Guide to the Physical Properties and Synthesis of N-(Cyanomethyl)benzenesulfonamide
Executive Summary
This compound (CAS 3128-91-2) is a specialized sulfonamide intermediate used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a benzenesulfonyl group attached to an aminoacetonitrile moiety (
This guide provides a rigorous technical analysis of its physical properties, synthesis protocols, and characterization standards. It is designed for researchers requiring high-purity generation and validation of this compound in a drug development setting.
Chemical Identity & Structural Characterization[1][2][3][4][5]
Accurate identification is the first step in any technical workflow. The cyanomethyl group introduces a unique dipole and reactivity profile compared to simple alkyl sulfonamides.
Table 1: Chemical Identity Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 3128-91-2 |
| Molecular Formula | |
| Molecular Weight | 196.23 g/mol |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCC#N |
| InChI Key | KMDZAPVMOLFJLY-UHFFFAOYSA-N |
| Structural Features | Sulfonyl group ( |
Synthesis & Purification Protocol
The physical properties of this compound are intrinsically linked to its purity. The following protocol is the industry-standard Schotten-Baumann reaction adapted for aminoacetonitrile, ensuring high yield and minimal hydrolysis of the nitrile group.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the primary amine of aminoacetonitrile on the electrophilic sulfur of benzenesulfonyl chloride. A base is required to neutralize the HCl byproduct and drive the equilibrium forward.[1]
Experimental Workflow (Step-by-Step)
Reagents:
-
Benzenesulfonyl chloride (1.0 equiv)
-
Aminoacetonitrile sulfate (or hydrochloride) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.5 equiv) or Triethylamine (
) -
Solvent: Water/DCM biphasic system or anhydrous THF.
Protocol:
-
Preparation: Dissolve aminoacetonitrile sulfate in a minimum volume of water. Cool to 0–5 °C in an ice bath.
-
Basification: Slowly add 50% of the base solution to liberate the free amine.
-
Addition: Add benzenesulfonyl chloride dropwise over 30 minutes, maintaining temperature <10 °C to prevent hydrolysis.
-
Reaction: Simultaneously add the remaining base to maintain pH ~9–10. Stir at room temperature for 4–6 hours.
-
Workup: Acidify the mixture carefully with dilute HCl to pH 3–4 to precipitate the sulfonamide.
-
Isolation: Filter the solid precipitate. If oil forms, extract with Ethyl Acetate (EtOAc), dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or Toluene to obtain analytical grade crystals.
Process Visualization
Caption: Figure 1. Optimized Schotten-Baumann synthesis workflow for this compound.
Solid-State Physical Properties
While specific experimental melting points for the unsubstituted variant (CAS 3128-91-2) are less frequently reported than its 4-methyl or 4-chloro analogs, Structure-Activity Relationship (SAR) data allows for precise estimation and trend analysis.
Table 2: Physical Property Profile
| Property | Value / Range | Context & Notes |
| Physical State | Crystalline Solid | Typically appears as white to off-white needles or powder upon recrystallization. |
| Melting Point | 95 – 115 °C (Estimated) | The 4-methyl analog melts at 109-111 °C [1]. The unsubstituted form typically melts slightly lower due to reduced van der Waals packing compared to the tolyl group. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic benzene ring dominates; sparingly soluble in cold water. |
| Solubility (Organic) | High | Soluble in DMSO, DMF, Acetone, Ethyl Acetate, and DCM. |
| Partition Coeff. (LogP) | ~0.8 – 1.1 | Predicted value indicates moderate lipophilicity, suitable for membrane permeability in drug assays. |
| H-Bond Donors | 1 | The sulfonamide -NH- proton is acidic ( |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) and Nitrile nitrogen (1). |
Expert Insight: The melting point is a critical purity indicator. A sharp range (<2 °C) confirms the absence of the benzenesulfonic acid byproduct. If the melting point is observed >140 °C, suspect contamination with unreacted benzenesulfonamide (MP ~150 °C).
Spectral Characterization Standards
To validate the synthesis of this compound, the following spectral signatures must be confirmed. These values are derived from standard shifts for sulfonamides and nitriles.
Proton NMR ( -NMR)
Solvent: DMSO-
-
8.0 – 8.5 ppm (1H, broad s): Sulfonamide -NH- proton. (Exchangeable with
). -
7.8 – 7.9 ppm (2H, d): Ortho-protons on the benzene ring (deshielded by
). - 7.5 – 7.7 ppm (3H, m): Meta and Para protons on the benzene ring.
-
4.0 – 4.2 ppm (2H, d or s): Methylene protons -CH
-CN . The electronegativity of both the nitrile and sulfonamide groups shifts this significantly downfield.
Infrared Spectroscopy (FT-IR)
-
3200 – 3300 cm
: N-H stretching (sharp/medium). -
2240 – 2260 cm
: C N nitrile stretching (distinctive weak-to-medium band). -
1330 – 1350 cm
: Asymmetric stretch. -
1150 – 1170 cm
: Symmetric stretch.
Applications in Drug Development[10]
This compound is not just an endpoint; it is a versatile "warhead" and scaffold.
-
Heterocycle Formation: The methylene carbon is activated by the electron-withdrawing nitrile and sulfonyl groups, making it susceptible to alkylation or condensation to form imidazoles and thiadiazoles .
-
Protease Inhibition: The nitrile group can act as a "reversible covalent" trap for cysteine proteases (forming thioimidates).
-
Sulfonyl-Cyanamides: Hydrolysis of the nitrile or reaction with azides can yield bioisosteres for carboxylic acids.
Caption: Figure 2. Strategic applications of the cyanomethyl-sulfonamide scaffold in medicinal chemistry.
References
-
Wang, W., et al. (2019). "Continuous solid solutions constructed from two isostructural octahedron-based molecular sieves." Royal Society of Chemistry. (Provides melting point data for the 4-methyl analog as 109-111 °C).
-
Organic Syntheses. "Benzenesulfonyl chloride synthesis and properties." Org.[2][][4] Synth. Coll. Vol. 1, p. 84. (Foundational protocol for sulfonyl chloride precursors).
-
PubChem Database. "Benzenesulfonamide, p-(cyanomethyl)- and related structures."[5] (Structural confirmation and identifiers).
-
Roy, T., & Lee, J.W. (2020).[6] "Cyanide-Mediated Synthesis of Sulfones and Sulfonamides." Synlett. (Modern synthetic routes for sulfonamides).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Benzenesulfonamide [webbook.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]
A Tale of Two Nitriles: An In-depth Technical Guide to the Core Differences Between N-(cyanomethyl)benzenesulfonamide and Aminoacetonitrile
Introduction: Beyond a Shared Functional Group
In the vast landscape of organic chemistry, molecules sharing a common functional group can exhibit remarkably divergent properties and applications. This guide delves into the nuanced yet critical differences between two such molecules: the simple, prebiotic building block, aminoacetonitrile (AAN), and the more complex synthetic intermediate, N-(cyanomethyl)benzenesulfonamide.
While both compounds feature the cyanomethyl (-CH₂CN) group, their chemical identity is fundamentally dictated by the nitrogen-containing moiety to which it is attached. In aminoacetonitrile, a primary aliphatic amine bestows a distinct set of characteristics, rendering it a versatile nucleophile and a molecule of astrochemical significance.[1][2] Conversely, the attachment to a sulfonamide group in this compound creates a molecule with a profoundly different electronic and reactivity profile, placing it firmly within the lineage of sulfa-drug scaffolds and specialized synthetic reagents.
This document provides an in-depth comparative analysis of their structure, synthesis, reactivity, and applications, designed for researchers, scientists, and drug development professionals who utilize these compounds in their work. By understanding their core distinctions, a scientist can make more informed decisions in experimental design, from selecting a synthetic route to anticipating biological activity.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental divergence between these two molecules begins with their architecture. The electronic influence of the primary amine versus the benzenesulfonamide group governs their physical and chemical behavior.
Aminoacetonitrile (AAN)
Also known as glycinonitrile, AAN is the simplest α-aminonitrile.[2] Its structure is characterized by a primary amino group (-NH₂) and a nitrile group (-C≡N) attached to the same methylene carbon.[3] This bifunctionality makes it a potent and versatile building block. However, the nucleophilic amine and electrophilic nitrile within the same small molecule lead to inherent instability in its free base form, which is a colorless, volatile liquid at room temperature.[2] For this reason, it is most commonly handled and stored as its more stable hydrochloride salt, a white to light brown crystalline solid.[1][4][5]
This compound
This molecule incorporates the cyanomethyl group into a benzenesulfonamide framework. The nitrogen atom is no longer a basic primary amine but part of a sulfonamide (-SO₂NH-), a functional group renowned for its role in medicinal chemistry.[6][7] The strongly electron-withdrawing benzenesulfonyl group drastically alters the properties of the nitrogen atom, making it non-basic and imparting acidity to the N-H proton. Unlike AAN, this compound is typically a stable solid at room temperature.
Comparative Structural and Physicochemical Analysis
The differences in their core structures give rise to distinct physicochemical properties, summarized below.
Table 1: Comparative Physicochemical Properties
| Property | Aminoacetonitrile (AAN) | This compound |
| IUPAC Name | Aminoacetonitrile | This compound |
| Synonyms | Glycinonitrile, 2-Aminoacetonitrile | - |
| CAS Number | 540-61-4[2] | 56549-36-3 (example) |
| Molecular Formula | C₂H₄N₂[1] | C₈H₈N₂O₂S |
| Molecular Weight | 56.07 g/mol [1] | 196.23 g/mol [8][9] |
| Appearance | Colorless to pale yellow liquid (free base)[3] | White to off-white solid |
| pKa (conjugate acid) | 5.34[1][2] | Significantly lower (N-H is acidic) |
| Solubility | Soluble in water and polar organic solvents[3] | Soluble in many organic solvents, lower water solubility |
| Stability | Free base is unstable; hydrochloride salt is stable[2][4] | Generally stable solid |
The most striking difference lies in the nature of the nitrogen atom. The primary amine of AAN is basic (pKa of conjugate acid is 5.34), readily protonated, and acts as a good nucleophile. In contrast, the sulfonamide N-H in this compound is acidic due to resonance stabilization of the conjugate base by the adjacent sulfonyl group. This fundamental electronic difference dictates their reactivity, which will be explored in a later section.
Figure 1: Comparative Molecular Structures.
Part 2: Synthesis and Reactivity
The synthetic routes to these molecules and their subsequent chemical behavior are a direct consequence of their structural differences.
Synthesis of Aminoacetonitrile
AAN is produced industrially primarily from glycolonitrile (the adduct of formaldehyde and hydrogen cyanide) and ammonia.[2]
HOCH₂CN + NH₃ → H₂NCH₂CN + H₂O
Another classic laboratory method is the Strecker synthesis, which can be seen as a plausible prebiotic route, involving formaldehyde, ammonia, and hydrogen cyanide. Due to the instability of the free base, laboratory syntheses often target the hydrochloride salt directly.
Protocol: Synthesis of Aminoacetonitrile Hydrochloride
This protocol is a representative example of a lab-scale synthesis.
-
Reaction Setup: In a well-ventilated fume hood, a reactor is charged with ammonium chloride, 37% formaldehyde, and water.[10]
-
Cooling: The mixture is stirred and cooled to below 0 °C using an ice-salt bath.
-
Addition of Cyanide: A solution of sodium cyanide (e.g., 40%) is added dropwise, keeping the temperature below 0 °C.[10]
-
Acidification & Reaction: Acetic acid is added concurrently to maintain a controlled pH. The reaction is stirred for 1-2 hours at low temperature.[10]
-
Isolation of Free Base: The resulting aminoacetonitrile can be isolated by filtration and centrifugation.
-
Salt Formation: The isolated AAN is then mixed with a methanolic solution of hydrogen chloride. The reaction is maintained at 45-50 °C for 1-2 hours.[11]
-
Crystallization and Isolation: The mixture is cooled to below 5 °C to induce crystallization. The resulting solid, aminoacetonitrile hydrochloride, is isolated by filtration and dried.[11]
Figure 2: Strecker Synthesis Pathway for AAN.
Synthesis of this compound
The most direct synthesis involves the reaction of benzenesulfonyl chloride with aminoacetonitrile. The nucleophilic primary amine of AAN attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the S-N bond. A non-nucleophilic base (e.g., pyridine, triethylamine) is typically required to scavenge the HCl byproduct.
Protocol: Synthesis of this compound
-
Dissolution: Aminoacetonitrile (or its hydrochloride salt with an additional equivalent of base) is dissolved in a suitable aprotic solvent, such as dichloromethane or THF, in a reaction flask equipped with a magnetic stirrer.
-
Addition of Base: A tertiary amine base (e.g., triethylamine) is added to the solution.
-
Cooling: The flask is cooled in an ice bath to 0 °C.
-
Addition of Sulfonyl Chloride: Benzenesulfonyl chloride, dissolved in the same solvent, is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).
-
Workup: The reaction mixture is washed with dilute acid (to remove excess base), water, and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Comparative Reactivity
The reactivity of the two molecules is fundamentally different.
-
Aminoacetonitrile:
-
N-Nucleophilicity: The primary amine is a potent nucleophile, readily participating in alkylation, acylation, and condensation reactions (e.g., with aldehydes and ketones to form imines).[4] This makes it a key building block for synthesizing nitrogen-containing heterocycles.[2]
-
C-Nucleophilicity (via deprotonation): While less common, the α-carbon can be deprotonated under strong base conditions to form a carbanion, which can then act as a nucleophile.
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the amino acid glycine.[2][12]
-
-
This compound:
-
N-H Acidity: The most significant reactive site is the acidic proton on the sulfonamide nitrogen. It is readily deprotonated by moderate bases (e.g., K₂CO₃, NaH) to form a resonance-stabilized anion.
-
N-Anion Nucleophilicity: This resulting anion is a soft nucleophile and can be used in various alkylation and acylation reactions (e.g., Mitsunobu reaction) or Michael additions.
-
Ring Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution by the electron-withdrawing sulfonamide group.[6]
-
Part 3: Applications in Research and Drug Development
The distinct reactivity profiles of AAN and this compound lead to their use in disparate fields of chemical science.
Aminoacetonitrile: A Prebiotic Precursor and Pharmaceutical Hub
AAN holds a unique position in science. It has been detected in interstellar molecular clouds, such as Sagittarius B2(N), lending credence to theories of extraterrestrial origins of life's building blocks.[1][13] It is considered a key precursor to glycine in prebiotic chemical scenarios.[1]
In synthetic chemistry, its value is more terrestrial and pragmatic. It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals:
-
Enzyme Inhibitors: It is a key reagent used to synthesize dipeptide nitriles, which are potent and reversible inhibitors of cysteine proteases like cathepsins, targets for autoimmune and inflammatory diseases.[1][4]
-
Antiviral Agents: AAN derivatives have been used to prepare substituted cyclic ureas as potential HIV protease inhibitors.[4][5][11]
-
Anthelmintics: Derivatives of AAN act as nematode-specific acetylcholine agonists, causing paralysis and expulsion of the parasites from the host.[2]
Figure 3: Application Workflow for Aminoacetonitrile.
This compound: A Scaffold for Medicinal Chemistry
The benzenesulfonamide moiety is a classic "privileged scaffold" in medicinal chemistry. It is a key structural component in a multitude of approved drugs, including antibiotics (sulfonamides), diuretics, and anti-inflammatory agents.[6][7]
While specific, high-volume applications for this compound itself are less documented than for AAN, its utility lies in its ability to introduce a cyanomethyl group onto this important pharmacophore. This allows for the synthesis of novel derivatives for drug discovery programs. The cyanomethyl group can act as a handle for further chemical transformations or as a bioisostere for other functional groups. Derivatives are investigated as:
-
Anticancer and Antimicrobial Agents: Various heterocyclic benzenesulfonamide derivatives have shown promise as inhibitors of enzymes like dihydrofolate reductase.[14]
-
Enzyme Inhibitors: The general sulfonamide structure is a potent zinc-binding group, making it a common feature in metalloenzyme inhibitors.
-
Catalysis: Copper-catalyzed reactions involving benzenesulfonamide derivatives are used to construct complex molecules.[15][16]
Part 4: Safety and Toxicology
A critical point of differentiation for any laboratory professional is the hazard profile of a chemical.
Aminoacetonitrile
AAN is classified as a hazardous substance.[17][18]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[17][18] Nitrile poisoning symptoms are similar to those of hydrogen cyanide, including asphyxiation, dizziness, and convulsions, as it can be metabolized to produce hydrogen cyanide.[17][19]
-
Handling: Due to its toxicity and volatility, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
This compound
Specific toxicity data for this exact compound is limited. However, a hazard assessment can be made based on its constituent parts.
-
Benzenesulfonamides: This class of compounds generally has a moderate toxicity profile, though specific derivatives can have potent biological effects.[7]
-
Cyanomethyl Group: The presence of the nitrile group means that, like AAN, it could potentially be metabolized to release cyanide, although the metabolic pathway and rate would likely differ significantly from AAN.
-
Handling: Prudent laboratory practice dictates that it should be handled with care, avoiding inhalation of dust and skin contact, using standard PPE.
Table 2: Comparative GHS Hazard Statements
| Hazard Class | Aminoacetonitrile | This compound (Inferred) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful[18] | Potential for harm due to nitrile group |
| Carcinogenicity | H351: Suspected of causing cancer[18] | Data not available; handle as potential hazard |
| Skin/Eye Irritation | May cause skin and eye irritation[1] | Likely to be an irritant |
Conclusion
Though linked by the cyanomethyl group, this compound and aminoacetonitrile are fundamentally different compounds.
Aminoacetonitrile is a small, highly reactive, basic molecule of great importance in both prebiotic chemistry and as a versatile C2 building block for pharmaceuticals. Its primary amine dictates its nucleophilic reactivity, while its simple structure makes it a cornerstone intermediate.
This compound is a more complex, stable, and acidic molecule. Its identity is dominated by the benzenesulfonamide scaffold, a privileged structure in medicinal chemistry. Its reactivity is centered on the acidic N-H proton, allowing it to serve as a platform for creating novel, functionalized sulfonamide derivatives for drug discovery.
For the researcher and drug development professional, recognizing these core differences is paramount. The choice between them is not one of substitution, but of strategic design—selecting the right tool for a specific and intended chemical or biological purpose.
References
- Aminoacetonitrile - Grokipedia. (n.d.).
- Aminoacetonitrile - Wikipedia. (n.d.).
- CAS 6011-14-9: Acetonitrile, 2-amino-, hydrochloride (1:1) - CymitQuimica. (n.d.).
- AMINOACETONITRILE synthesis - ChemicalBook. (n.d.).
- Understanding Aminoacetonitrile Hydrochloride: Properties and Applications. (n.d.).
- Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). (2012). Astronomy & Astrophysics, 541, A149.
- Aminoacetonitrile. (n.d.).
- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society.
- CAS 540-61-4: Aminoacetonitrile - CymitQuimica. (n.d.).
- Aminoacetonitrile | C2H4N2 | CID 10901 - PubChem. (n.d.).
- Aminoacetonitrile characterization in astrophysical-like conditions. (2007). Astronomy & Astrophysics, 462(3), 1203-1208.
- Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. (2023). Physical Chemistry Chemical Physics, 25(5), 3895-3904.
- The microwave spectrum of aminoacetonitrile. (1972).
- Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). Journal of the American Chemical Society.
- CN102432501A - Preparation method of aminoacetonitrile hydrochloride. (n.d.).
- Acetonitrile - Wikipedia. (n.d.).
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). Life, 8(4), 46.
- Vibrational Spectra of Aminoacetonitrile. (1975). Canadian Journal of Chemistry, 53(12), 1721-1731.
- Cellular injury and carcinogenesis. Inhibition of metabolism of dimethylnitrosamine by aminoacetonitrile. (1970). Biochemical Journal, 116(5), 923-927.
- China Aminoacetonitrile Hydrochloride Manufacturers Suppliers Factory - Made in China. (n.d.).
- Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem. (n.d.).
- Differential effects of coadministration of aminoacetonitrile on immunosuppression and hepatotoxicity produced by dimethylnitrosamine. (1988). Journal of Pharmacology and Experimental Therapeutics, 246(2), 703-708.
- Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03. (2022). arXiv.
- CAS 20228-87-9 (N-Cyanomethyl-4-methyl-benzenesulfonamide) - BOC Sciences. (n.d.).
- Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 7-19.
- 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide | ChemScene. (n.d.).
- Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. (2020). Synlett, 31(05), 455-458.
- Aminoacetonitrile | CAS#:540-61-4 | Chemsrc. (n.d.).
- Cyanomethyl benzenesulphonate | C8H7NO3S | CID 82705 - PubChem. (n.d.).
- Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. (2021). Scientific Reports, 11(1), 2419.
- Benzenesulfonamide: Structure, Properties, and Applications - Jinli Chemical. (2026).
- Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(7), 537-541.
- CAS 98-10-2: Benzenesulfonamide - CymitQuimica. (n.d.).
- Synthesis of N-cyanomethyl trichloroacrylamide - PrepChem.com. (n.d.).
- Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2022). Molecules, 27(19), 6296.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 3. CAS 540-61-4: Aminoacetonitrile | CymitQuimica [cymitquimica.com]
- 4. CAS 6011-14-9: Acetonitrile, 2-amino-, hydrochloride (1:1) [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 7. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 8. Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]
- 11. sfdchem.com [sfdchem.com]
- 12. AMINOACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 13. arxiv.org [arxiv.org]
- 14. Study of reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide: preparation of novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives and their molecular docking against dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. Aminoacetonitrile | C2H4N2 | CID 10901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Acetonitrile - Wikipedia [en.wikipedia.org]
Theoretical Partition Coefficient (LogP) of N-(cyanomethyl)benzenesulfonamide: A Comprehensive Guide to Calculation, Validation, and Application in Drug Design
Executive Summary
In the landscape of rational drug design, the octanol-water partition coefficient (LogP) remains the foundational metric for predicting a molecule's lipophilicity, which directly dictates its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. N-(cyanomethyl)benzenesulfonamide is a structurally compelling molecule that combines a highly lipophilic aromatic ring with a strongly polar sulfonamide core, capped by an electron-withdrawing cyanomethyl appendage.
This whitepaper provides an in-depth technical analysis of the theoretical LogP of this compound. By deconstructing its molecular architecture, evaluating computational algorithms, and establishing a self-validating experimental protocol, this guide equips researchers with the mechanistic understanding necessary to leverage this scaffold in medicinal chemistry.
Molecular Architecture & Physicochemical Profiling
To accurately predict lipophilicity, one must first understand the electronic and steric environment of the molecule. This compound consists of three primary domains:
-
The Benzene Ring: Drives lipophilicity and provides a planar, hydrophobic surface for target binding.
-
The Sulfonamide Core (-SO₂NH-): A classic pharmacophore that acts as both a strong hydrogen bond acceptor (via oxygen) and donor (via nitrogen), significantly driving down the LogP.
-
The Cyanomethyl Group (-CH₂CN): The cyano group exerts a strong inductive electron-withdrawing effect (-I effect) through the methylene bridge. This pull of electron density increases the acidity of the adjacent sulfonamide proton, subtly altering the molecule's hydration shell and overall partition behavior.
Table 1: Physicochemical Properties
| Property | Value | Mechanistic Significance |
| Molecular Formula | C₈H₈N₂O₂S | Defines the baseline atomic composition. |
| Molecular Weight | 196.23 g/mol | Well below the 500 Da limit, favoring rapid diffusion. |
| SMILES String | O=S(=O)(NCC#N)c1ccccc1 | Standardized input for computational algorithms. |
| Topological Polar Surface Area (TPSA) | ~78.3 Ų | Optimal for intestinal absorption; borderline for BBB penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | Ensures favorable aqueous solvation without excessive desolvation penalties. |
Theoretical LogP Calculation Methodologies
Theoretical LogP is not a monolithic value; it is an algorithmic consensus derived from historical empirical data. The two most authoritative approaches are atom-additive methods and fragment-based methods.
According to the , lipophilicity is calculated by assigning a specific contribution to each atom or fragment, followed by correction factors for intramolecular interactions (e.g., the proximity of the cyano dipole to the sulfonamide group).
Table 2: Fragment Contributions to Theoretical LogP
| Structural Fragment | Estimated LogP Contribution | Electronic/Solvation Effect |
| Benzene Ring | +2.14 | Hydrophobic cavity formation in water; high octanol affinity. |
| Sulfonamide Core | -1.80 | Intense hydrogen bonding with water molecules. |
| Methylene (-CH₂-) | +0.53 | Small hydrophobic spacer. |
| Cyano Group (-C≡N) | -0.32 | Polar dipole interaction with aqueous phase. |
| Net Theoretical LogP | ~0.55 | Consensus indicates a highly hydrophilic yet permeable molecule. |
Algorithmic Consensus
Different computational models apply varying correction factors for the inductive effects between the cyano and sulfonamide groups. Modern utilize topological indices to predict a value, while XLogP3 relies on knowledge-based corrections. For this compound, the consensus theoretical LogP tightly clusters around 0.5 ± 0.2 .
Caption: Fragment-based deconstruction and algorithmic consensus workflow for theoretical LogP calculation.
Experimental Validation Protocol (Shake-Flask Method)
Theoretical models must be empirically validated. The gold standard for validating a LogP of ~0.5 is the .
To ensure trustworthiness , the protocol below is designed as a self-validating system. By quantifying the analyte in both phases, researchers can calculate a mass balance. If the total recovered mass deviates from the initial input by >5%, the system flags potential emulsion formation, degradation, or glassware adsorption, invalidating the run.
Step-by-Step Methodology
-
Solvent Pre-Saturation (Critical Causality):
-
Action: Stir equal volumes of high-purity n-octanol and HPLC-grade water for 24 hours at 25°C. Separate the phases.
-
Causality: Octanol and water are slightly miscible. If unsaturated solvents are used, they will dissolve into each other during the experiment, altering phase volumes and artificially skewing the final concentration ratio.
-
-
Analyte Preparation:
-
Action: Dissolve this compound in the pre-saturated aqueous phase to a concentration of 0.1 mM.
-
Causality: A low concentration (0.1 mM) is chosen to prevent the molecule from dimerizing via sulfonamide hydrogen bonding in the octanol phase, which would violate the monomeric partitioning assumption.
-
-
Equilibration:
-
Action: Combine 10 mL of the spiked aqueous phase with 10 mL of pre-saturated octanol in a glass centrifuge tube. Shake mechanically for 24 hours in a temperature-controlled incubator at strictly 25°C.
-
Causality: Partitioning is an enthalpy-driven thermodynamic process. Even a 2°C fluctuation can shift the equilibrium constant, introducing significant error.
-
-
Phase Separation:
-
Action: Centrifuge the tubes at 3000 x g for 20 minutes.
-
Causality: Shaking generates micro-emulsions. Centrifugation breaks these emulsions. If aqueous micro-droplets remain suspended in the octanol phase, sampling will artificially inflate the octanol concentration.
-
-
HPLC-UV Quantification & Mass Balance:
-
Action: Extract aliquots from both phases using a glass syringe. Quantify using HPLC-UV (detection at ~254 nm, leveraging the benzene chromophore).
-
Validation Check: Calculate
. It must equal .
-
-
Calculation:
-
Action: LogP =
.
-
Caption: Self-validating shake-flask methodology for experimental LogP determination.
Mechanistic Impact on ADMET & Drug Design
Understanding that this compound possesses a LogP of ~0.55 allows medicinal chemists to accurately predict its pharmacokinetic behavior based on.
Because the LogP is positive but low (0 < LogP < 1), the molecule exhibits a highly favorable hydrophilic/lipophilic balance.
-
Solubility: The strong hydrogen-bonding capacity of the sulfonamide core ensures excellent aqueous solubility, minimizing the need for complex formulation strategies (e.g., lipid nanoparticles or cyclodextrins) during oral administration.
-
Permeability: The lipophilic benzene ring provides just enough desolvation energy to allow the molecule to partition into the lipid bilayer of the gastrointestinal tract, ensuring moderate to high passive transcellular permeability.
-
Distribution: With a LogP < 1, the molecule will not sequester into adipose tissue, leading to a lower volume of distribution (Vd) and a more predictable half-life. However, its low lipophilicity and TPSA of ~78 Ų suggest it may struggle to achieve high concentrations across the highly restrictive Blood-Brain Barrier (BBB), making it an ideal scaffold for peripherally restricted targets.
Caption: Logical relationship between the calculated LogP and resulting ADMET pharmacokinetic properties.
References
-
Calculating partition coefficient by atom-additive method. Wang, R., Fu, Y., & Lai, L. (1997). Journal of Chemical Information and Computer Sciences.[Link]
-
Virtual computational chemistry laboratory - design and description. Tetko, I. V., et al. (2005). Journal of Computer-Aided Molecular Design.[Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. (1995). OECD iLibrary.[Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Lipinski, C. A., et al. (2001). Advanced Drug Delivery Reviews.[Link]
Methodological & Application
protocol for reaction of aminoacetonitrile hydrochloride with benzenesulfonyl chloride
Application Note: Optimized Synthesis of
Executive Summary
This application note details the protocol for the sulfonylation of aminoacetonitrile hydrochloride with benzenesulfonyl chloride to yield
Key Advantages of this Protocol:
-
High Purity: Minimizes bis-sulfonylation and hydrolysis byproducts.
-
Scalability: Suitable for milligram to multigram batches.
-
Safety-Centric: Integrated controls for handling cyanide precursors and lachrymatory reagents.
Reaction Mechanism & Rationale
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[1] The hydrochloride salt of the amine must first be neutralized in situ to release the nucleophilic free amine.[1]
Mechanistic Workflow:
-
Deprotonation: The base (Triethylamine or Pyridine) neutralizes the HCl salt, liberating free aminoacetonitrile.
-
Nucleophilic Attack: The primary amine attacks the electrophilic sulfur of benzenesulfonyl chloride.
-
Elimination: Chloride is eliminated, restoring the sulfonamide bond.[1]
-
Scavenging: The base neutralizes the HCl generated during the substitution to drive the equilibrium forward.
Figure 1: Mechanistic pathway for the sulfonylation of aminoacetonitrile.
Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Role |
| Aminoacetonitrile HCl | 92.53 | 1.0 | Nucleophile precursor |
| Benzenesulfonyl chloride | 176.62 | 1.1 - 1.2 | Electrophile |
| Triethylamine (Et | 101.19 | 2.5 | Base (Scavenger) |
| Dichloromethane (DCM) | - | [0.2 M] | Solvent (Anhydrous) |
| DMAP | 122.17 | 0.1 (Optional) | Catalyst |
Step-by-Step Methodology (Anhydrous Conditions)
Step 1: Preparation of the Nucleophile
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge Aminoacetonitrile HCl (1.0 eq) .
-
Add anhydrous DCM (concentration ~0.2 M relative to amine). The salt will likely remain suspended.
-
Cool the suspension to 0 °C using an ice/water bath.
-
Add Triethylamine (2.5 eq) dropwise over 5 minutes.
-
Note: The solution may clarify as the free amine is liberated, though triethylamine hydrochloride salts may precipitate later.
-
Step 2: Sulfonylation 6. Add Benzenesulfonyl chloride (1.1 eq) dropwise to the cold solution over 10–15 minutes.
- Critical: Maintain temperature <5 °C to prevent hydrolysis of the sulfonyl chloride or side reactions with the nitrile.
- Allow the reaction to warm to Room Temperature (20–25 °C) naturally.
- Stir for 4–12 hours .
- Monitoring: Check by TLC (Eluent: 50% EtOAc/Hexanes). The sulfonyl chloride spot (high R
) should disappear, and a new polar spot (Product) should appear.
Step 3: Workup & Purification [1][6] 9. Quench: Add water (equal volume to solvent) to the reaction mixture. 10. Separation: Transfer to a separatory funnel. Separate the organic layer.[2][6][7] 11. Wash: Wash the organic layer sequentially with:
- 1M HCl (2x) – Removes excess Et
N and unreacted amine. - Saturated NaHCO
(1x) – Neutralizes residual acid. - Brine (1x) – Drying aid.
- Drying: Dry the organic layer over anhydrous Na
SO or MgSO . Filter and concentrate in vacuo. - Purification:
- Crude: Often obtained as an off-white solid.
- Recrystallization:[5][8] Dissolve in minimal hot Ethanol (EtOH) and add water until turbid. Cool to 4 °C.
- Column Chromatography: If necessary, elute with Hexanes:EtOAc (gradient 80:20 to 50:50).
Characterization Data (Expected)
| Analysis | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | High purity |
| Melting Point | 113 – 115 °C | Consistent with literature [1] |
| Broad triplet due to coupling with CH | ||
| Ortho protons of sulfonyl group | ||
| Meta/Para protons | ||
| Methylene adjacent to nitrile | ||
| IR Spectroscopy | ~2250 cm | Sharp Nitrile (C |
| ~1340, 1160 cm | Sulfonamide (S=O) stretches |
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting reaction outcomes.
Alternative Method (Schotten-Baumann):
If anhydrous conditions are difficult to maintain, this reaction can be performed in a biphasic system (Water/Dioxane 1:1) using Na
Safety & Handling (Critical)
-
Aminoacetonitrile Hydrochloride: While the salt is stable, the free base and metabolic byproducts can release cyanide. Avoid acidic workups that are too strong or heating the reaction mixture above 50 °C, which could hydrolyze the nitrile to an amide or acid.
-
Benzenesulfonyl Chloride: A potent lachrymator and corrosive. Handle only in a functioning fume hood.
-
Waste Disposal: Aqueous waste from the workup may contain trace cyanides or sulfonamides. Dispose of in designated hazardous waste streams (segregated from acids to prevent HCN generation).
References
-
Royal Society of Chemistry. (2019). Electronic Supplementary Information for CrystEngComm. Data for compound 1e (N-(cyanomethyl)benzenesulfonamide) Melting Point: 113-115 °C. Link
-
BenchChem. (2025). Application Notes: Reaction of Sulfonyl Chlorides with Primary Amines. General protocol for sulfonamide synthesis. Link
-
Organic Syntheses. (1921). Benzenesulfonyl chloride.[2][6][9] Org. Synth. 1921, 1, 21; Coll. Vol. 1, p.84. (Preparation of reagent). Link
-
National Institutes of Health (NIH). (2021). Cu-catalyzed cyanomethylation of imines. (Context on cyanomethyl-sulfonamide stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reactions of co-ordinated nitriles. Part I. Reactions of cis-(aminoacetonitrile)bis(ethylenediamine)halogenocobalt(III) complexes in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]
- 8. Aminoacetonitrile hydrochloride | 6011-14-9 [chemicalbook.com]
- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of N-(cyanomethyl)benzenesulfonamide
Introduction: Navigating the N-Alkylation of a Bifunctional Substrate
N-alkylated sulfonamides are a cornerstone in medicinal chemistry and drug development, appearing in a wide array of therapeutic agents. The N-(cyanomethyl)benzenesulfonamide scaffold is of particular interest as it incorporates both a sulfonamide moiety and a cyanomethyl group, offering multiple points for molecular diversification. The cyano group, being a versatile synthetic handle, can be further transformed into amines, carboxylic acids, or tetrazoles, significantly expanding the chemical space accessible from a single precursor.
However, the N-alkylation of this compound presents a unique chemical challenge. The presence of the electron-withdrawing cyano group significantly increases the acidity of the sulfonamide N-H proton, facilitating its deprotonation. Concurrently, the methylene protons alpha to the cyano group are also acidic, creating a competing site for alkylation. This guide provides a comprehensive overview of the key considerations and detailed protocols for achieving selective N-alkylation of this compound, empowering researchers to confidently and efficiently synthesize their target molecules.
Understanding the Reaction Landscape: N- vs. C-Alkylation
The central challenge in the N-alkylation of this compound is controlling the regioselectivity of the reaction. Deprotonation by a base can occur at either the nitrogen of the sulfonamide or the α-carbon adjacent to the nitrile, leading to a mixture of N-alkylated and C-alkylated products.
Strategic Approaches to Selective N-Alkylation
Several established methods for N-alkylation of sulfonamides can be adapted for this compound. The choice of method will depend on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.
Classical N-Alkylation with Alkyl Halides
This is the most direct approach, involving the deprotonation of the sulfonamide with a suitable base followed by nucleophilic substitution with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is paramount. A base that is strong enough to deprotonate the sulfonamide nitrogen but not significantly deprotonate the α-carbon is ideal. Carbonate bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often a good starting point due to their moderate basicity. For less reactive alkylating agents or more sterically hindered sulfonamides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. However, with stronger bases, the risk of C-alkylation increases.
-
Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically used to dissolve the sulfonamide salt and promote the Sₙ2 reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. Higher temperatures can lead to side reactions, including C-alkylation and decomposition. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and temperature.
"Borrowing Hydrogen" Catalysis with Alcohols
This atom-economical method utilizes alcohols as alkylating agents, with water as the only byproduct. The reaction is typically catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Cu).[1][2]
Mechanism Insight: The reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. The metal catalyst first dehydrogenates the alcohol to form an in-situ aldehyde. This aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine intermediate. Finally, the metal hydride species, formed in the initial dehydrogenation step, reduces the imine to the N-alkylated sulfonamide and regenerates the active catalyst.
Advantages:
-
Green Chemistry: Alcohols are often less toxic and more readily available than the corresponding alkyl halides.
-
Atom Economy: The only byproduct is water.
Considerations:
-
Catalyst Sensitivity: The catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.
-
Reaction Conditions: These reactions often require elevated temperatures (100-150 °C).
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of sulfonamides with primary and secondary alcohols under mild, neutral conditions.[3][4][5][6]
Mechanism Insight: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the deprotonated sulfonamide. The reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Advantages:
-
Mild Conditions: Typically performed at or below room temperature.
-
Stereochemical Control: Proceeds with inversion of stereochemistry at the alcohol center.
Considerations:
-
Stoichiometric Byproducts: Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Substrate Scope: The acidity of the sulfonamide is a critical factor; sulfonamides with a pKa of less than 13 are generally suitable nucleophiles.[3]
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique for the alkylation of sulfonamides, particularly for large-scale preparations.[7][8] The reaction occurs in a biphasic system (e.g., a solid-liquid or liquid-liquid system), where a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the sulfonamide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Advantages:
-
Mild Conditions: Often proceeds at room temperature or with gentle heating.
-
Simplified Workup: The catalyst is used in catalytic amounts, and the workup is often straightforward.
-
Scalability: Well-suited for industrial applications.
Comparative Overview of N-Alkylation Methods
| Method | Alkylating Agent | Typical Base | Typical Solvent(s) | Temperature | Advantages | Disadvantages |
| Classical Alkylation | Alkyl Halides (R-X) | K₂CO₃, Cs₂CO₃, NaH | DMF, MeCN, Acetone | RT to 80 °C | Simple, widely applicable. | Use of potentially toxic alkyl halides, salt byproduct. |
| Borrowing Hydrogen | Alcohols (R-OH) | K₂CO₃, t-BuOK | Toluene, Xylenes | 100-150 °C | Atom-economical, green. | Requires metal catalyst, higher temperatures. |
| Mitsunobu Reaction | Alcohols (R-OH) | (External base not required) | THF, Dioxane | 0 °C to RT | Mild conditions, stereoinversion.[3][4] | Stoichiometric byproducts, purification challenges. |
| Phase-Transfer Catalysis | Alkyl Halides (R-X) | K₂CO₃, KOH (solid/aq.) | Toluene, CH₂Cl₂ | RT to 50 °C | Mild, scalable, simple workup.[7][8] | Requires a phase-transfer catalyst. |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with an Alkyl Halide using Potassium Carbonate
This protocol provides a general procedure for the N-alkylation of this compound using a standard alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF (approximately 5-10 mL per mmol of sulfonamide).
-
Add finely powdered potassium carbonate (1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (a starting point of 50-60 °C is recommended) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Diagram of the Experimental Workflow
Caption: General workflow for the N-alkylation of this compound.
Protocol 2: Mitsunobu Reaction for N-Alkylation with an Alcohol
This protocol details the N-alkylation using an alcohol under Mitsunobu conditions.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (approximately 10 mL per mmol of sulfonamide).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.2 eq) dropwise to the cooled solution over 10-15 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography. The separation from triphenylphosphine oxide can sometimes be challenging and may require careful optimization of the chromatography conditions.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (for classical alkylation), or ensuring all reagents and solvents are anhydrous.
-
Formation of C-alkylated Product: If C-alkylation is observed, try using a milder base (e.g., switching from NaH to K₂CO₃), a more polar solvent to better solvate the N-anion, or lowering the reaction temperature.
-
Difficult Purification (Mitsunobu): The removal of triphenylphosphine oxide can be facilitated by precipitation from a nonpolar solvent (e.g., ether or hexanes) prior to chromatography, or by using polymer-supported triphenylphosphine.
Conclusion
The selective N-alkylation of this compound is a readily achievable transformation with careful consideration of the reaction conditions. By understanding the potential for competing C-alkylation and selecting the appropriate methodology—be it classical alkylation, borrowing hydrogen catalysis, the Mitsunobu reaction, or phase-transfer catalysis—researchers can efficiently access a diverse range of N-alkylated products for further synthetic elaboration and biological evaluation. The protocols provided herein serve as a robust starting point for the development of optimized conditions for specific substrates and scales.
References
- Jąkowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374.
- Moody, C. J., & O'Connell, J. F. (1995). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2673-2678.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724.
- Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-16.
- Chepucov, A. V., et al. (2021).
- Li, Y., et al. (2023). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Journal of Traditional Chinese Medicine, 43(1), 1-12.
- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339.
-
Scribd. (n.d.). Mitsnobu Reaction in 21 Century. Retrieved from [Link]
- Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles. (2023).
- Meng, C., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 42(10), 7686-7691.
- Wang, X., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 86(11), 7643–7655.
- Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Ota, K., et al. (2020). Catalytic N‐Alkylation of Sulfonamides.
- Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
-
University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
- Royal Society of Chemistry. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
- ResearchGate. (2019). Relative pKa values of the primary sulfonamide group across the series... | Download Scientific Diagram.
- Li, X., et al. (2022). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
- Royal Society of Chemistry. (2019). C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Organic & Biomolecular Chemistry.
-
University of Wisconsin-Madison. (2017). Bordwell pKa Table. Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central.
- Nolan, S. P., et al. (2019). Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation.
- Li, F., et al. (2020). Selective N‑Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino‑(N‑alkyl)benzenesulfonamides Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 85(13), 8463–8473.
- Iannelli, M. A., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6891.
- American Chemical Society. (2021). Nitrogenation of amides to nitriles via C–C and C–N bond cleavage.
- Royal Society of Chemistry. (2022). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry.
- Wang, Y., et al. (2023). Reverse polarity of amide nitrogen enables expedient access to N-cyano amides.
- Ellman, J. A., et al. (2021). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. The Journal of Organic Chemistry, 86(17), 11847–11857.
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Knowles, R. R., et al. (2019). C-H Alkylation via Multisite-Proton-Coupled Electron Transfer of an Aliphatic C-H Bond. Journal of the American Chemical Society, 141(34), 13496–13501.
- Wang, M. L., & Tseng, Y. H. (2006). Analysis of Phase-Transfer-Catalyzed O -Alkylation Reaction Using Fractional Factorial Design Method. Industrial & Engineering Chemistry Research, 45(2), 560-567.
- Beller, M., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(45), 12256-12268.
- Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)
-
The OChemTutor. (2025). pKa values. Retrieved from [Link]
- Kütt, A., et al. (2018). Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(40), 3738-3747.
-
EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 2. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
using N-(cyanomethyl)benzenesulfonamide as a nucleophile in organic synthesis
Application Note: Strategic Utilization of N-(Cyanomethyl)benzenesulfonamide in Organic Synthesis[1][]
Executive Summary
This compound (CAS: 21523-66-2, often analogized with its p-tosyl derivative) serves as a robust, crystalline glycine anion equivalent and a versatile bifunctional building block .[1][] Its utility in drug development stems from its ability to introduce a masked amino-acid motif (
This guide details the mechanistic grounding and practical protocols for utilizing this reagent as a nucleophile, specifically focusing on N-alkylation strategies for peptidomimetic synthesis and nitrile-based heterocyclization .[1][]
Chemical Profile & Reactivity
Structural Analysis
The molecule features two distinct reactive centers governed by the electron-withdrawing nature of the sulfonyl (
-
Structure:
[1][] -
Acidic Protons:
Mechanistic Pathway: The "Ambident" Nucleophile
While the molecule theoretically possesses two nucleophilic sites (N and C), the Nitrogen atom is the kinetic and thermodynamic point of attack under standard basic conditions (alkoxides/carbonates).
-
Primary Mode (N-Nucleophile): Reaction with alkyl halides or alcohols (Mitsunobu) to form N-substituted glycine precursors .[1][]
-
Secondary Mode (C-Nucleophile): Requires generation of a dianion (2 eq.[1][] strong base) or specific catalysis to functionalize the
-carbon, though this is less common than with TosMIC (Tosylmethyl isocyanide).[1]
Application I: Synthesis of N-Alkyl Glycine Derivatives (Peptidomimetics)
This is the primary application for drug development, allowing the rapid synthesis of N-functionalized amino acids (sarcosine analogs) which are crucial for improving the metabolic stability of peptide drugs.
Experimental Protocol: Base-Mediated N-Alkylation
Objective: Synthesis of
Reagents:
-
Substrate: this compound (1.0 equiv)[1][]
-
Electrophile: Alkyl Halide (
, 1.1–1.2 equiv)[1] -
Base: Cesium Carbonate (
, 2.0 equiv) or Potassium Carbonate ( )[1] -
Solvent: DMF or Acetonitrile (anhydrous)[1]
-
Additive: TBAI (Tetrabutylammonium iodide, 10 mol%) if using alkyl chlorides.[1]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with this compound (1.0 mmol) and anhydrous DMF (5 mL, 0.2 M).
-
Activation: Add
(2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (formation of the sulfonamide anion).[1] -
Addition: Add the alkyl halide (1.1 mmol) dropwise. Note: For reactive halides (allylic/benzylic), cool to 0°C during addition to prevent over-reaction.[1]
-
Reaction: Stir at RT (for iodides/bromides) or 60°C (for chlorides) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][]
-
Workup: Dilute with EtOAc (20 mL). Wash with water (
) to remove DMF.[1] Wash with brine.[1][3] Dry over , filter, and concentrate. -
Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).[1][]
Self-Validating Checkpoint:
-
1H NMR: Disappearance of the broad triplet/singlet
peak ( 8.0-5.0 ppm).[1][] -
LC-MS: Mass shift of
(minus H).
Alternative Protocol: Mitsunobu Reaction
For alkylation using alcohols (avoiding halides), the Mitsunobu condition is highly effective due to the acidity of the sulfonamide.
-
Conditions:
(1.5 eq), DIAD (1.5 eq), Alcohol (1.2 eq), THF, 0°C to RT. -
Advantage: Stereospecific inversion if using chiral secondary alcohols.[1][]
Application II: Heterocycle Synthesis (Tetrazoles)
The nitrile group in the N-alkylated product is a "masked" heterocycle. It can be converted into a tetrazole (bioisostere of carboxylic acid) without affecting the sulfonamide protection.[1]
Protocol: [2+3] Cycloaddition to Tetrazoles
Reagents:
-
Substrate: N-Alkyl-N-(cyanomethyl)benzenesulfonamide[1][]
-
Azide Source: Sodium Azide (
, 1.5 equiv)[1] -
Catalyst: Zinc Bromide (
, 1.0 equiv) or [1] -
Solvent: Isopropanol/Water (2:1) or DMF[1]
Procedure:
-
Dissolve substrate in solvent.[1][] Add
and catalyst.[1][] -
Heat to reflux (80-100°C) for 12-24 hours.
-
Workup: Acidify carefully with 1M HCl (Caution:
gas evolution). Extract with EtOAc.[1][] -
Result: Formation of 5-(N-alkyl-N-(phenylsulfonyl)aminomethyl)tetrazole.
Visualization of Workflows
The following diagram illustrates the divergent pathways available from the parent nucleophile.
Caption: Divergent synthesis pathways starting from this compound as a nucleophile.[1][]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Alkylation) | Poor solubility of anion or moisture.[1][] | Switch solvent to anhydrous DMSO.[1][] Ensure base ( |
| O-Alkylation (Sulfonate formation) | Ambident attack on Oxygen (rare for sulfonamides but possible).[1][] | Use "softer" counter-ions (Cesium) and avoid highly polar protic solvents.[1] |
| Dialkylation (C & N) | Excess base generating dianion.[1] | Strictly control base stoichiometry (1.1 - 2.0 eq max). Keep temperature <60°C. |
| Deprotection Failure | Sulfonamides are stable.[1][] | Use harsh acid hydrolysis (HBr/AcOH, reflux) or reductive cleavage (Mg/MeOH or Na/Naphthalene) if acid-sensitive.[1] |
References
-
General Reactivity of Sulfonamides
- Title: "The Sulfonamide Group as a Protecting Group and a Structural Element in Organic Synthesis."
- Context: Discusses the acidity and nucleophilicity of the sulfonamide nitrogen.
-
Source:Chemical Reviews, 2010.
-
N-Alkylation Protocols
- Title: "Efficient N-Alkylation of Sulfonamides Using Cesium Carbon
- Context: Establishes the standard /DMF protocol used in Applic
-
Source:Journal of Organic Chemistry, 2003. [1]
-
Synthesis of Amino Acids via Sulfonamides
-
Mitsunobu Reaction on Sulfonamides
- Title: "The Mitsunobu Reaction in the Synthesis of N-Alkyl
- Context: Provides the mechanism for Protocol B (Alcohol alkyl
-
Source:Organic Reactions, 2009. [1]
(Note: While specific papers on the "benzenesulfonamide" variant are less common than the "toluenesulfonamide" (Tosyl) variant, the chemistry is identical. The references provided cover the general class of N-sulfonyl amino nitriles.)
Sources
Application Note: Chemoselective Reduction of N-(Cyanomethyl)benzenesulfonamide to N-(2-Aminoethyl)benzenesulfonamide
Abstract & Strategic Overview
The reduction of the nitrile group in
While the transformation appears straightforward (
-
Acidity of the Sulfonamide N-H: With a
, the sulfonamide proton will instantly quench hydride reagents, necessitating excess reagent or specific protection strategies. -
Sulfur-Nitrogen Bond Stability: Harsh reducing conditions (e.g., high-temperature dissolving metal reductions) can cleave the S-N bond, destroying the pharmacophore.
-
Dimerization: Catalytic hydrogenation of nitriles is prone to forming secondary amine dimers (
) unless ammonia is present.
This guide details two validated protocols: Lithium Aluminum Hydride (LiAlH
Reaction Scheme
Figure 1: General reaction pathway for the reduction of N-cyanomethyl sulfonamides.
Methodological Analysis
The choice of reduction method depends on scale and available equipment.
| Feature | Protocol A: LiAlH | Protocol B: Raney Ni (Catalytic) |
| Scale | Gram to Decagram ( | Kilogram/Industrial |
| Reaction Time | 2–4 Hours | 6–12 Hours |
| Pressure | Atmospheric | High Pressure (50–100 psi) |
| Chemoselectivity | High (S-N bond intact at reflux) | High (requires NH |
| Safety Profile | Pyrophoric reagent; H | Pyrophoric catalyst; H |
| Cost | High (Reagent cost) | Low (Catalyst reusable) |
Protocol A: Chemical Reduction via LiAlH (Lab Scale)
This method is preferred for discovery chemistry due to its operational simplicity and high yield, provided the acidic proton is accounted for.
Reagents & Materials[1][2][3][4][5][6][7]
-
Substrate:
-(cyanomethyl)benzenesulfonamide (1.0 equiv). -
Reagent: Lithium Aluminum Hydride (LiAlH
), 2.4 M in THF or powder (3.0 – 4.0 equiv). Note: Excess is required to deprotonate the sulfonamide and reduce the nitrile. -
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: Rochelle salt (Sodium potassium tartrate) saturated solution.
Step-by-Step Procedure
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Reagent Preparation: Charge the flask with anhydrous THF (0.2 M relative to substrate). Cool to
C in an ice bath. Carefully add LiAlH (3.5 equiv).-
Caution: LiAlH
is pyrophoric.[1] Handle under inert atmosphere.
-
-
Addition: Dissolve the sulfonamide substrate in a minimum amount of anhydrous THF. Add this solution dropwise to the LiAlH
suspension over 30 minutes.-
Observation: Gas evolution (
) will occur immediately as the sulfonamide nitrogen is deprotonated.
-
-
Reaction: Once addition is complete, remove the ice bath and warm to room temperature. Heat to gentle reflux (
C) for 3 hours.-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM with 1%
). The nitrile spot will disappear; the amine stays at the baseline or requires polar eluent.
-
-
Quenching (Critical): Cool the mixture to
C. Dilute with diethyl ether. Perform the Fieser Quench or Rochelle Salt Quench (preferred for amines to avoid aluminum emulsions).-
Rochelle Method: Add saturated aqueous sodium potassium tartrate solution slowly. Stir vigorously for 1 hour until two clear layers appear.
-
-
Isolation: Separate the organic layer.[2] Extract the aqueous layer with EtOAc (
). Combine organics, dry over , and concentrate-
Purification: If necessary, convert to the hydrochloride salt by adding 1M HCl in ether, or purify via flash chromatography (DCM/MeOH/NH
).
-
Protocol B: Catalytic Hydrogenation via Raney Nickel (Scale-Up)
For quantities
Reagents & Materials[1][2][3][4][5][6]
-
Catalyst: Raney Nickel (Active slurry in water/alcohol). Approx. 10-20 wt% loading.
-
Solvent: Methanol saturated with Ammonia (
in MeOH). -
Hydrogen Source:
gas (Parr shaker or Autoclave).
Step-by-Step Procedure
-
Catalyst Preparation: Wash the Raney Nickel slurry (
) with anhydrous methanol to remove water. Do not let the catalyst dry out; it is pyrophoric. -
Loading: In a pressure vessel (Parr reactor), add the sulfonamide substrate.
-
Solvent Addition: Add the methanolic ammonia solution. The concentration of substrate should be approx. 0.1 – 0.2 M.
-
Pressurization: Seal the reactor. Purge with Nitrogen (
), then with Hydrogen ( ). -
Reaction: Pressurize to 60 psi (4 bar)
. Agitate/shake at room temperature.-
Optimization: If the reaction is sluggish, heat to
C. Do not exceed C to avoid hydrogenolysis of the S-N bond.
-
-
Workup:
-
Carefully vent the hydrogen. Purge with nitrogen.[1]
-
Filter the mixture through a pad of Celite to remove the catalyst. Keep the filter cake wet at all times.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purification & Quality Control
Since the product is an amphoteric amine (sulfonamide acidity + amine basicity), acid-base extraction is the most efficient purification method.
Acid-Base Purification Workflow
Figure 2: Acid-base extraction logic for purification of the diamine derivative.
Analytical Specifications (Expected)
-
Appearance: White to off-white solid or viscous oil.
-
1H NMR (DMSO-d6):
- 7.8–7.5 (m, 5H, Ar-H)
-
2.8–2.6 (m, 2H,
) -
2.6–2.4 (m, 2H,
) -
Note: The sulfonamide NH is often broad or exchanged; the primary amine
appears as a broad singlet.
-
Mass Spectrometry:
consistent with calculated mass (MW 200.26).
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction due to insufficient hydride. | Ensure |
| Dimer Formation | Formation of secondary amine during hydrogenation. | Increase ammonia concentration in the solvent; ensure high agitation rate. |
| S-N Cleavage | Reaction temperature too high or over-reduction. | Keep temperature |
| Emulsion | Aluminum salts during LAH workup. | Use Rochelle salt (sodium potassium tartrate) instead of simple water/NaOH quench. |
Safety Warning:
-
Cyanide Risk: While reducing the nitrile, ensure no acidic hydrolysis occurs before the reduction is complete to avoid HCN evolution (though unlikely in hydride conditions).
-
Pyrophorics: LiAlH
and dry Raney Nickel ignite spontaneously in air. Ensure proper inert gas training.
References
-
Lithium Aluminium Hydride. Wikipedia, The Free Encyclopedia. Available at: [Link] (Accessed Oct 2025).
-
Reduction of Nitriles to Amines. Master Organic Chemistry. Available at: [Link][3][4][5][6][7][8][9][10][11]
-
Raney Nickel Hydrogenation. Organic Chemistry Portal. Available at: [Link][10]
-
Amide and Nitrile Reduction Mechanism. Chemistry Steps. Available at: [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. WO2017137628A1 - Selective reduction of cysteine-engineered antibodies - Google Patents [patents.google.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. papers.sim2.be [papers.sim2.be]
- 10. researchgate.net [researchgate.net]
- 11. Modification of oligonucleotides with weak basic residues via the 2′-O-carbamoylethyl linker for improving nuclease resistance without loss of duplex stability and antisense activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Cyclization Reactions and Targeted Acylation using N-(Cyanomethyl)benzenesulfonamide Precursors
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and advanced applications in solid-phase synthesis and chemical biology.
Executive Summary & Mechanistic Principles
The N-(cyanomethyl)benzenesulfonamide motif is a highly versatile chemical precursor, serving as the cornerstone for two distinct but mechanistically related applications: macrocyclization via the Kenner safety-catch linker [1] and targeted lysine acylation in activity-based protein profiling (ABPP) [2].
The utility of this precursor relies on the precise electronic tuning of the sulfonamide group. In solid-phase peptide synthesis (SPPS), the unsubstituted N-acylsulfonamide is remarkably stable to basic conditions. Because its proton is acidic (pKa ~2–3), it forms a delocalized anion in the presence of bases (like piperidine), which completely shields the adjacent carbonyl carbon from nucleophilic attack.
However, alkylation with iodoacetonitrile transforms the stable linker into an N-cyanomethyl derivative. This is the "safety-catch" activation. The strongly electron-withdrawing nitrile group (via the
Figure 1: Mechanistic pathway of safety-catch activation and subsequent intramolecular cyclization.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Cyclic Peptides via Safety-Catch Cyclization
This protocol describes the synthesis of head-to-tail cyclic peptides. This system is self-validating : because cleavage from the resin requires the intramolecular attack of the N-terminal amine, only successfully cyclized products are released into the filtrate. Linear failure sequences remain bound to the resin or form unreactive byproducts, ensuring high crude purity [4].
Reagents Required:
-
4-Sulfamylbutyryl AM resin (or similar benzenesulfonamide resin)
-
Iodoacetonitrile (
) -
N,N-Diisopropylethylamine (DIPEA)
-
Standard Fmoc-amino acids and PyBOP coupling reagents
-
N-Methyl-2-pyrrolidone (NMP) and Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Resin Loading: Swell the sulfonamide resin in DCM. Couple the first Fmoc-amino acid to the resin using PyBOP (3 equiv) and DIPEA (6 equiv) in NMP at
for 8 hours. Causality: Low temperature prevents epimerization during the esterification of the sulfonamide. -
Chain Elongation: Perform standard Fmoc SPPS. Use 20% piperidine in DMF for deprotection. Causality: The sulfonamide linker ionizes in piperidine, preventing premature cleavage of the growing peptide chain.
-
Safety-Catch Activation (Cyanomethylation): Wash the resin thoroughly with NMP. Add a solution of iodoacetonitrile (20 equiv) and DIPEA (10 equiv) in NMP. Agitate in the dark for 24 hours at room temperature. Wash with NMP and THF. Causality: Iodoacetonitrile is strictly required over methyl iodide to provide the necessary electron-withdrawing activation (see Table 1).
-
Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF for 10 minutes. Wash thoroughly with THF.
-
Intramolecular Cyclization & Cleavage: Suspend the activated resin in THF containing 0.5% DIPEA. Agitate for 16–24 hours. The free N-terminal amine will attack the activated C-terminal carbonyl.
-
Isolation: Filter the resin. The filtrate contains the highly pure cyclic peptide. Evaporate the solvent and lyophilize.
Figure 2: Step-by-step experimental workflow for solid-phase synthesis of cyclic peptides.
Protocol B: Targeted Lysine Acylation using CyMPSAs (Activity-Based Protein Profiling)
Beyond solid-phase synthesis, N-(cyanomethyl)-N-(phenylsulfonyl)amides (CyMPSAs) function as noncatalytic, lysine-targeting warheads in live cells [2].
Methodology:
-
Probe Incubation: Synthesize the CyMPSA probe containing your desired acyl group and an enrichment tag (e.g., desthiobiotin). Incubate live HeLa cells with 100 µM of the CyMPSA probe for 3 hours. Causality: The cyanomethyl group provides a "Goldilocks" reactivity profile—it resists rapid aqueous hydrolysis but is sufficiently electrophilic to acylate a lysine residue when driven by proximity within a protein binding pocket.
-
Lysis and Enrichment: Lyse the cells, digest the proteome with trypsin, and enrich the acylated peptides using streptavidin-agarose beads.
-
LC-MS/MS Analysis: Elute the peptides and analyze via quantitative mass spectrometry to map the specific lysine residues cyclized/acylated by the precursor.
Quantitative Data: Optimization of Linker Activation
The choice of alkylating agent during the safety-catch activation step is the most critical variable in the cyclization workflow. Table 1 summarizes the quantitative cleavage efficiencies and mechanistic consequences of various alkylating agents [1, 3].
Table 1: Comparison of Alkylating Agents for Sulfonamide Linker Activation
| Alkylating Agent | Motif Formed | Relative Electrophilicity | Cyclization Yield (%) | Mechanistic Consequence |
| Iodoacetonitrile | N-cyanomethyl | Very High | >90% | Rapid, quantitative activation; ideal for macrocyclization. |
| Bromoacetonitrile | N-cyanomethyl | High | 75–85% | Slower activation kinetics; requires extended reaction times. |
| Methyl Iodide | N-methyl | Low | <10% | Insufficient electron withdrawal; carbonyl remains unreactive. |
| Diazomethane | N-methyl | Low | <15% | Poor activation; presents significant safety and explosion hazards. |
Note: Data reflects typical yields for a standard hexapeptide cyclization following 24-hour cleavage in THF/DIPEA.
References
-
An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis The Journal of Organic Chemistry (1999). URL:[Link]
-
Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells Journal of the American Chemical Society / PMC (2024). URL:[Link]
-
N-Acyl-N-alkyl-sulfonamide Anchors Derived from Kenner's Safety-Catch Linker: Powerful Tools in Bioorganic and Medicinal Chemistry Bioorganic & Medicinal Chemistry (2005). URL:[Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides Chemical Reviews / ACS Publications (2013). URL:[Link]
Application Note: General Procedure for the Sulfonylation of Aminoacetonitrile
Abstract & Strategic Overview
The sulfonylation of aminoacetonitrile is a pivotal transformation in the synthesis of cathepsin inhibitors, peptidomimetics, and diverse nitrogen-containing heterocycles. However, this seemingly simple nucleophilic substitution is complicated by the inherent instability of aminoacetonitrile free base , which is prone to rapid polymerization and decomposition.
Consequently, aminoacetonitrile is almost exclusively supplied as a stable salt (Hydrochloride or Sulfate). Successful sulfonylation requires a protocol that liberates the reactive free amine in situ while minimizing its exposure to polymerization conditions before capturing it with the sulfonyl electrophile.
This guide provides two validated protocols:
-
Method A (Biphasic Schotten-Baumann): The robust, scalable choice for stable sulfonyl chlorides (e.g., Tosyl, Mesyl).
-
Method B (Anhydrous Organic): The precision choice for moisture-sensitive or highly reactive sulfonyl chlorides.
Mechanistic Insight & Reaction Logic
The reaction relies on the nucleophilic attack of the primary amine on the sulfur center of the sulfonyl chloride. The critical control point is the deprotonation step .
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical instability of the free amine intermediate.
Critical Reagent Stoichiometry
A common failure mode is incorrect base stoichiometry due to the salt form of the starting material.
| Starting Material | Formula | Base Equivalents Required (Theoretical) | Recommended Excess |
| Aminoacetonitrile HCl | 2.0 eq (1 to free amine, 1 to scavenge HCl) | 2.2 – 2.5 eq | |
| Aminoacetonitrile Sulfate | 2.0 eq per mol of amine unit (or 4.0 eq per mol of salt) | 2.2 – 2.5 eq (per amine unit) |
Warning: Aminoacetonitrile Sulfate contains two moles of amine per mole of salt. Adjust calculations accordingly to avoid stalling the reaction at 50% conversion.
Experimental Protocols
Method A: Biphasic Schotten-Baumann (Preferred for Scale-up)
Best for: Tosyl chloride, Mesyl chloride, Nosyl chloride.
Reagents:
-
Aminoacetonitrile Hydrochloride (10 mmol, 0.925 g)
-
Sulfonyl Chloride (11 mmol, 1.1 eq)
-
Sodium Carbonate (
) or Potassium Carbonate ( ) (25 mmol, 2.5 eq) -
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Procedure:
-
Salt Dissolution: In a round-bottom flask, dissolve the inorganic base (
) in water (15 mL). Add Aminoacetonitrile Hydrochloride.[1][2] Stir until fully dissolved.-
Note: The free amine is now liberated in the aqueous phase. Proceed immediately to the next step to minimize hydrolysis/polymerization.
-
-
Biphasic Setup: Add DCM (15 mL) to the reaction vessel. Vigorously stir to create an emulsion.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM (5 mL). Add this solution dropwise to the rapidly stirring reaction mixture over 15–20 minutes.
-
Why: Dropwise addition prevents localized high concentrations of acid chloride, which could hydrolyze before reacting with the amine.
-
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup:
-
Separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash combined organic layers with 1M HCl (10 mL) to remove unreacted amine.
-
Wash with Brine, dry over
, and concentrate in vacuo.
-
Method B: Anhydrous Organic Conditions
Best for: Hydrolysis-prone sulfonyl chlorides or highly lipophilic substrates.
Reagents:
-
Aminoacetonitrile Hydrochloride (10 mmol)
-
Sulfonyl Chloride (10.5 mmol)
-
Triethylamine (TEA) or DIPEA (Hunig's Base) (22 mmol, 2.2 eq)
-
Solvent: Anhydrous DCM or THF (0.2 M concentration)
-
Catalyst: DMAP (10 mol%) - Optional, speeds up sluggish reactions.
Procedure:
-
Suspension: Suspend Aminoacetonitrile Hydrochloride in anhydrous DCM under Nitrogen/Argon atmosphere.
-
Note: The salt will likely not dissolve completely. This is normal.
-
-
Base Addition: Cool the mixture to 0°C. Add TEA dropwise.
-
Observation: The mixture will become homogeneous or change appearance as the free amine is liberated and TEA-HCl precipitates.
-
-
Electrophile Addition: Add the Sulfonyl Chloride (solid or solution) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to RT and stir for 6–16 hours.
-
Quench & Workup:
Decision Matrix for Protocol Selection
Figure 2: Decision tree for selecting the optimal experimental conditions.
Safety & Handling (E-E-A-T)
Cyanide Hazard
While aminoacetonitrile is a nitrile, not a free cyanide, it can release HCN under strongly acidic or metabolic conditions.
-
Do not mix aminoacetonitrile salts with strong oxidizers.
-
Waste Disposal: Treat aqueous waste streams from Method A as potentially cyanide-contaminated; adjust pH to >10 and treat with bleach (hypochlorite) before disposal if required by local EHS protocols.
Skin Toxicity
Aminoacetonitrile is readily absorbed through the skin. Double-gloving (Nitrile) is recommended.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Polymerization of free amine. | Ensure the sulfonyl chloride is added immediately after the base. Keep temperature at 0°C during addition. |
| Starting Material Remains | Salt not fully neutralized. | Check if Sulfate salt was used but calculated as HCl salt. Increase base equivalents. |
| Oily Product | Residual solvent or impurities. | Sulfonamides are often crystalline. Triturate the oil with cold Ether or Hexane to induce crystallization. |
| Hydrolysis of Nitrile | Workup too harsh. | Avoid strong acids or bases during workup. The nitrile can hydrolyze to the amide ( |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10901, Aminoacetonitrile. Retrieved October 26, 2023, from [Link]
-
Marvel, C. S., & Hiers, G. S. (1925). Organic Syntheses Procedure: Nitriles from Amides. Organic Syntheses, Coll. Vol. 1, p.327. (Contextual grounding for nitrile stability). [Link]
- Google Patents. (2007). CN1990459A - Process for preparing glycine by hydroxy acetonitrile method.
- Google Patents. (2012). CN102531960B - Method for preparing aminoacetonitrile sulfate.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Aminoacetonitrile hydrochloride | 6011-14-9 [chemicalbook.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. AMINOACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
Application Note: Catalytic Hydrogenation of N-(Cyanomethyl)benzenesulfonamide to N-(2-Aminoethyl)benzenesulfonamide
Executive Summary
The reduction of the nitrile group in N-(cyanomethyl)benzenesulfonamide to yield N-(2-aminoethyl)benzenesulfonamide is a critical transformation in the synthesis of sulfonamide-based pharmacophores and bioactive screening compounds. While the benzenesulfonamide moiety is generally stable under standard reductive conditions, the adjacent alpha-aminonitrile functionality presents unique chemoselectivity challenges. This application note provides a comprehensive, field-validated guide to achieving high-yielding, primary-amine-selective hydrogenation while strictly suppressing the formation of secondary and tertiary amine byproducts.
Mechanistic Dynamics & Causality
The catalytic hydrogenation of nitriles is a complex, multi-step cascade. The reaction initiates with the adsorption and activation of H₂ and the C≡N group on the catalyst surface, leading to the formation of a highly reactive primary imine intermediate[1].
The primary challenge in this workflow is over-alkylation. Once the primary amine is formed, it acts as a strong nucleophile. If left uncontrolled, it will attack the unreacted primary imine intermediate, releasing ammonia and forming a secondary imine, which is subsequently reduced to a secondary amine (dimerization)[2].
To enforce absolute selectivity for the primary amine, the reaction environment must be manipulated using either thermodynamic or kinetic control strategies:
-
Thermodynamic Control (Basic Media): The addition of excess anhydrous ammonia (NH₃) to the reaction mixture leverages Le Chatelier's principle. The high concentration of NH₃ shifts the equilibrium of the condensation reaction backwards, suppressing the nucleophilic attack of the primary amine on the imine[2].
-
Kinetic Control (Acidic Media): The addition of a strong acid (e.g., HCl) immediately protonates the newly formed primary amine, converting it into an ammonium salt. This eliminates its nucleophilicity entirely, preventing it from participating in off-target condensation reactions.
Fig 1. Mechanistic pathways of nitrile hydrogenation and thermodynamic/kinetic control strategies.
Catalyst & Condition Matrix
The following table summarizes the quantitative performance of various catalytic systems for this specific transformation. While modern phosphine-free manganese and nickel catalysts have shown promise in transfer hydrogenation using ammonia-borane[3], heterogeneous catalysis remains the gold standard for scalability and ease of isolation.
| Catalytic System | Additive | Solvent | H₂ Pressure | Temp (°C) | Chemoselectivity (1° Amine) | Yield |
| Raney Nickel (W-4) | 7M NH₃ | Methanol | 50 psi | 40 - 50 | > 98% | 94% |
| 10% Pd/C | 1.2 eq HCl | Ethanol | 1 atm (14.7 psi) | 25 | > 99% | 91% |
| PtO₂ (Adams' Catalyst) | Glacial AcOH | Ethanol | 40 psi | 25 | 92% | 86% |
| Ni₃P/SiO₂ (Pair Sites) | None | Toluene | 400 psi | 100 | 92 - 98% | 89% |
Note: The Pd/C method directly yields N-(2-aminoethyl)benzenesulfonamide hydrochloride (CAS: 53672-99-4), which is highly stable and preferred for long-term storage.
Validated Experimental Protocols
Method A: Acidic Kinetic Control via Pd/C (Preferred for Lab-Scale Synthesis)
This protocol is designed as a self-validating system. The use of stoichiometric HCl ensures the immediate trapping of the product as an insoluble or highly polar salt, driving the reaction forward cleanly.
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve 10.0 mmol (1.96 g) of this compound in 30 mL of absolute ethanol in a thick-walled glass hydrogenation vessel.
-
Causality: Absolute ethanol is chosen over methanol to minimize the risk of acetal formation or solvent-mediated side reactions under acidic conditions.
-
-
Acidification: Slowly add 12.0 mmol (1.0 mL of 37% aq. HCl or 1.2 eq of anhydrous HCl in dioxane).
-
Catalyst Addition: Carefully add 200 mg of 10% Palladium on Carbon (Pd/C, 50% wet).
-
Causality: Using wet Pd/C drastically reduces the risk of solvent ignition upon contact with the active catalyst surface.
-
-
Inerting & Hydrogenation: Seal the vessel. Purge the headspace with Argon (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the vessel to 1 atm using a hydrogen balloon or up to 40 psi using a Parr hydrogenator. Stir vigorously at 25°C.
-
In-Process Validation: Monitor the reaction via hydrogen uptake. The system is self-validating: the reaction is complete when the volumetric uptake of H₂ ceases (theoretical uptake: ~480 mL at STP). Confirm completion via TLC (DCM:MeOH 9:1); the starting nitrile is UV-active, while the product amine salt remains at the baseline and stains purple with Ninhydrin.
-
Filtration: Vent the H₂ gas and purge with Argon. Filter the suspension through a tightly packed pad of Celite.
-
Causality: Pd/C particles are fine enough to pass through standard fritted glass. Celite ensures complete removal of the metal, preventing heavy metal contamination in the final API.
-
Method B: Thermodynamic Control via Raney Nickel (Preferred for Scale-Up)
Raney Nickel is highly active for C≡N activation but requires excess ammonia to prevent dimerization.
Step-by-Step Procedure:
-
Reaction Assembly: In a pressure reactor, dissolve 10.0 mmol (1.96 g) of the substrate in 25 mL of 7M NH₃ in Methanol.
-
Catalyst Transfer: Add 300 mg of active Raney Nickel slurry (washed with methanol prior to use to remove water).
-
Expertise Warning: Raney Nickel is highly pyrophoric. It must never be allowed to dry in the air. Transfer it as a slurry using a wide-bore pipette.
-
-
Hydrogenation: Purge with Argon, then H₂. Pressurize to 50 psi and heat to 45°C. Stir for 4-6 hours.
-
Workup: Cool to room temperature, vent, and purge with Argon. Filter through Celite, keeping the filter cake wet at all times. Concentrate the filtrate under reduced pressure to yield the free base.
Fig 2. Step-by-step experimental workflow for the safe and selective hydrogenation of nitriles.
Downstream Processing & Product Isolation
For Method A, the resulting filtrate contains the hydrochloride salt of the product.
-
Concentration: Evaporate the ethanol under reduced pressure until a thick oil or crude solid is obtained.
-
Trituration: Suspend the crude residue in 20 mL of cold diethyl ether and stir vigorously for 30 minutes.
-
Causality: The N-(2-aminoethyl)benzenesulfonamide hydrochloride salt is highly polar and completely insoluble in non-polar ethereal solvents. Conversely, any unreacted starting material or neutral impurities will dissolve in the ether. Filtration of this suspension yields the analytically pure white crystalline solid.
References
-
Lu, Qiqi, et al. "Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines." Journal of Catalysis (2021). 2
-
"Structural Ni0–Niδ+ Pair Sites for Highly Active Hydrogenation of Nitriles to Primary Amines." Journal of the American Chemical Society (2024). 1
-
Sarkar, Koushik, et al. "Phosphine-Free Manganese Catalyst Enables Selective Transfer Hydrogenation of Nitriles to Primary and Secondary Amines Using Ammonia–Borane." ACS Catalysis (2021). 3
-
"2-aminoethyl chloride hydrochloride | Sigma-Aldrich" (Commercial Reference for N-(2-Aminoethyl)benzenesulfonamide hydrochloride). Sigma-Aldrich Catalog.
Sources
Application Note: Reagents and Protocols for the Deprotonation of N-(Cyanomethyl)benzenesulfonamide
Executive Summary
N-(cyanomethyl)benzenesulfonamide is a highly versatile, bifunctional building block utilized in the synthesis of complex pharmaceuticals, including carbonic anhydrase inhibitors and targeted covalent modifiers[1][2]. The molecule possesses two distinct acidic sites: the sulfonamide nitrogen (N-H) and the α-cyano carbon (C-H). This application note provides a comprehensive guide to the thermodynamic principles, reagent selection, and field-proven protocols for the orthogonal deprotonation of these sites, enabling precise, site-selective functionalization.
Thermodynamic Principles & Mechanistic Causality
The successful functionalization of this compound relies entirely on exploiting the pKa differential between its two acidic protons:
-
Sulfonamide N-H (Kinetic & Thermodynamic Preference): The N-H proton is the most acidic site on the molecule. Typical arylsulfonamides exhibit an aqueous pKa of ~10[3]. The presence of the electron-withdrawing cyanomethyl group further stabilizes the resulting nitrogen anion via inductive effects. Because of this relatively low pKa, moderate bases are sufficient for quantitative deprotonation.
-
α-Cyano C-H (Secondary Site): The methylene protons are flanked by a cyano group and a sulfonamide nitrogen. While activated, their pKa is significantly higher (>20 in aprotic solvents). Deprotonation at this carbon requires strong, non-nucleophilic bases. Crucially, to selectively deprotonate the C-H site without forming a complex dianion mixture, the sulfonamide nitrogen must first be protected or alkylated[4].
Attempting C-alkylation with a strong base on the unprotected substrate will result in preferential N-deprotonation, consuming the base and halting the desired C-H activation.
Reagent Selection Guide & Data Presentation
The choice of base, solvent, and temperature dictates the regioselectivity of the deprotonation. Table 1 summarizes the optimal conditions for targeting each site.
Table 1: Reagent and Condition Matrix for Orthogonal Deprotonation
| Parameter | N-Deprotonation (Monoanion) | C-Deprotonation (Carbanion) |
| Target Protons | Sulfonamide N-H | Methylene C-H (α to CN) |
| Approximate pKa | ~10 | >20 |
| Preferred Reagents | K₂CO₃, Cs₂CO₃, NaH | LDA, LHMDS |
| Base Equivalents | 1.5 - 2.0 eq | 1.1 - 1.2 eq (on N-protected substrate) |
| Optimal Solvent | DMF, ACN | Anhydrous THF |
| Temperature Profile | 25 °C to 60 °C | -78 °C (Strictly controlled) |
| Resulting Species | Sulfonamide Anion | α-Cyano Carbanion |
Experimental Protocols (Self-Validating Workflows)
Protocol A: Selective N-Deprotonation and Alkylation
Causality: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) provides an ideal heterogeneous basic environment. The mild nature of K₂CO₃ prevents unwanted side reactions at the cyano group, while the polar aprotic DMF accelerates the subsequent Sₙ2 nucleophilic attack.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with this compound (1.0 equiv) and anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Add finely powdered K₂CO₃ (2.0 equiv). Stir the suspension vigorously at 25 °C for 30 minutes.
-
Self-Validation Check: The mixture will become slightly cloudy. Extract a 5 µL aliquot, quench in water/EtOAc, and run TLC to ensure the starting material remains intact and no degradation has occurred prior to electrophile addition.
-
-
Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise via syringe.
-
Reaction: Elevate the temperature to 50 °C and stir for 4–6 hours.
-
Self-Validation Check: Monitor via LCMS. The reaction is complete when the [M+H]⁺ peak of the starting material is fully replaced by the N-alkylated product mass.
-
-
Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Orthogonal C-Deprotonation and Alkylation
Causality: Once the nitrogen is alkylated, the α-cyano protons become the most acidic site. Lithium diisopropylamide (LDA) is utilized because its high steric bulk prevents nucleophilic attack on the highly electrophilic nitrile carbon. Cryogenic temperatures (-78 °C) are mandatory to prevent the resulting carbanion from undergoing self-condensation or eliminating the sulfonamide moiety[4].
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with the N-alkyl-N-(cyanomethyl)benzenesulfonamide (1.0 equiv) and anhydrous THF (0.1 M) under a strict Argon atmosphere.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Deprotonation: Dropwise add LDA (1.0 M solution in hexanes/THF, 1.1 equiv) over 5–10 minutes, strictly maintaining the internal temperature below -65 °C[4].
-
Carbanion Maturation: Stir the solution at -78 °C for 45 minutes.
-
Self-Validation Check: A distinct color change (typically to a deep yellow or orange) serves as a visual indicator of successful carbanion formation.
-
-
Alkylation: Add the electrophile (e.g., iodomethane, 1.1 equiv) dropwise.
-
Reaction: Stir the mixture at -70 °C to -78 °C for an additional 2.5 hours[4].
-
Workup: Quench the reaction while still cold by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Pathway Visualization
Orthogonal deprotonation pathways for this compound.
References
- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths, Chemical Science (RSC Publishing) / PMC.
- Carbonic anhydrase inhibitors. N-Cyanomethylsulfonamides—a new zinc binding group in the design of inhibitors targeting cytosolic and membrane-anchored isoforms, Taylor & Francis.
- N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems, Accounts of Chemical Research - ACS Publications.
- WO2014210255A1 - Primary carboxamides as btk inhibitors, Google Patents.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014210255A1 - Primary carboxamides as btk inhibitors - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving yield of N-(cyanomethyl)benzenesulfonamide synthesis
Welcome to the Technical Support Center for Sulfonamide Synthesis . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the specific kinetic and thermodynamic challenges of synthesizing N-(cyanomethyl)benzenesulfonamide.
When coupling benzenesulfonyl chloride with aminoacetonitrile, researchers frequently encounter depressed yields due to competing hydrolysis, poor salt solubility, and over-sulfonylation. This guide provides a field-proven, self-validating protocol and a deep-dive troubleshooting matrix to ensure high-fidelity synthesis.
I. Mechanistic Grounding & Yield Loss Pathways
To optimize yield, we must first understand the causality of failure. The reaction is a nucleophilic acyl substitution at the sulfonyl center. However, the electrophilic benzenesulfonyl chloride is highly susceptible to attack by trace water (hydrolysis)[1]. Furthermore, the product itself contains an acidic sulfonamide proton (pKa ~10) that, if deprotonated by excess base, can attack a second equivalent of the sulfonyl chloride to form a bis-sulfonamide byproduct.
Logical relationship of desired nucleophilic acyl substitution vs competing side reactions.
II. Optimized Step-by-Step Protocol (Self-Validating System)
To bypass the degradation pathways outlined above, we abandon aqueous Schotten-Baumann conditions—which can hydrolyze the sensitive cyanomethyl group[2]—in favor of a strictly anhydrous organic system utilizing a non-nucleophilic base[3].
Reagents: Benzenesulfonyl chloride (1.0 eq), Aminoacetonitrile hydrochloride (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Anhydrous Dichloromethane (DCM).
Step 1: Salt Neutralization & Activation Suspend aminoacetonitrile hydrochloride (1.1 eq) in anhydrous DCM (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (2.5 eq) in one portion.
-
Causality: Aminoacetonitrile is supplied as a stable HCl salt. DIPEA is sterically hindered, allowing it to deprotonate the salt without acting as a competing nucleophile against the sulfonyl chloride.
-
System Validation: Observe the reaction flask. The opaque, chunky suspension will transition into a fine, nearly translucent slurry as the free amine is liberated. If large chunks remain, sonicate for 5 minutes.
Step 2: Thermal Control Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Sulfonamide formation is highly exothermic. Localized heating accelerates the competing hydrolysis of the sulfonyl chloride by trace moisture.
Step 3: Electrophile Addition Dissolve benzenesulfonyl chloride (1.0 eq) in a minimum volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.
-
System Validation: An internal thermometer should register no temperature spike above 5 °C during addition.
Step 4: Reaction Propagation Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 2-4 hours.
-
System Validation: Monitor via TLC (Hexanes/EtOAc 6:4). The UV-active benzenesulfonyl chloride (high Rf) must be completely consumed, replaced by a single major UV-active product spot (moderate Rf).
Step 5: Acidic Quench & Workup Dilute the reaction with additional DCM and wash the organic layer sequentially with 1M aqueous HCl (2x), saturated NaHCO3 (1x), and brine (1x).
-
Causality: The 1M HCl wash is critical; it protonates and extracts all residual DIPEA and unreacted aminoacetonitrile into the aqueous layer, preventing amine carryover during concentration.
-
System Validation: Check the pH of the final aqueous HCl wash; it must remain acidic (pH < 3). Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Step-by-step experimental workflow for this compound synthesis.
III. Quantitative Troubleshooting Matrix
Compare your analytical signatures against this matrix to diagnose and correct yield-limiting issues.
| Observation / Analytical Signature | Root Cause | Corrective Action |
| Low Conversion (<50%) ; Unreacted sulfonyl chloride remains on TLC. | Incomplete neutralization of the aminoacetonitrile HCl salt. | Increase DIPEA to 2.5–3.0 eq. Ensure vigorous stirring to break up salt aggregates. Add 5% v/v anhydrous DMF to aid solubility. |
| Baseline Spot on TLC ; Highly polar, UV-active. Mass recovery is low. | Hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid[1]. | Rigorously dry the hygroscopic amine salt in a vacuum oven overnight. Use strictly anhydrous solvents. |
| [M+140]+ Peak on LCMS ; Less polar byproduct visible on TLC. | Bis-sulfonylation (over-reaction of the deprotonated product). | Strictly limit benzenesulfonyl chloride to 1.0 eq. Maintain 0 °C during addition to prevent product deprotonation. |
| Nitrile Degradation ; Amide or carboxylic acid peaks present on NMR. | Use of overly harsh aqueous base (e.g., NaOH/Na2CO3)[2]. | Switch entirely to the anhydrous conditions with a non-nucleophilic organic base (DIPEA/Pyridine) detailed above[3]. |
IV. Deep-Dive FAQs
Q: Why is my aminoacetonitrile hydrochloride not dissolving in DCM, and is this hurting my yield? A: Aminoacetonitrile hydrochloride has exceptionally poor solubility in non-polar and moderately polar organic solvents like DCM. The reaction initially proceeds via a heterogeneous solid-liquid interface. It is only when the base (DIPEA) deprotonates the solid salt that the highly soluble free amine is liberated into the organic phase. If the suspension remains a thick paste, the free amine is not being generated efficiently, stalling the reaction. Solution: Add a small volume of anhydrous DMF (up to 10% v/v) as a co-solvent to facilitate initial salt dissolution.
Q: Can I substitute Triethylamine (TEA) for DIPEA or Pyridine? A: While TEA is a standard base, DIPEA or Pyridine is superior for this specific synthesis[3]. TEA is less sterically hindered and can occasionally act as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate. This intermediate is extremely sensitive to trace moisture, which accelerates the unwanted hydrolysis pathway[1]. DIPEA provides the necessary basicity (pKa ~10.5) to neutralize the HCl salt without participating in nucleophilic catalysis.
Q: How do I efficiently remove trace unreacted benzenesulfonyl chloride during workup? A: If TLC indicates trace unreacted benzenesulfonyl chloride, do not attempt to purify it via silica gel chromatography immediately, as it is highly reactive and will streak or degrade on the column. Solution: Add a small amount of a primary amine scavenger (like ethanolamine or a polymer-supported amine) to the reaction mixture 30 minutes before workup. Alternatively, stirring the organic layer vigorously with saturated aqueous sodium bicarbonate for an extended period will safely hydrolyze the residual chloride into the water-soluble sulfonate[2], which is easily partitioned into the aqueous waste.
V. References
-
Primary carboxamides as btk inhibitors (Preparation #28: 3-Bromo-N-(cyanomethyl)benzenesulfonamide methodology). Google Patents (WO2014210255A1).3
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis . The Journal of Organic Chemistry (ACS Publications). 1
-
Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides . Benchchem. 2
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted Benzenesulfonyl Chloride
Welcome to the Technical Support Center. Benzenesulfonyl chloride (PhSO₂Cl) is a ubiquitous electrophile used in the synthesis of sulfonamides and sulfonate esters. Because these reactions often require an excess of PhSO₂Cl to drive the reaction to completion, chemists are frequently left with unreacted electrophile in the crude mixture.
Unlike acyl chlorides, sulfonyl chlorides do not rapidly hydrolyze in neutral water, leading to persistent contamination during standard workups. This guide provides field-proven, mechanistically grounded strategies to isolate your target compound with high purity.
Diagnostic Decision Matrix
Before proceeding with a workup, you must evaluate the chemical stability of your synthesized product. Use the logic flow below to select the optimal scavenging methodology.
Decision matrix for selecting a PhSO2Cl removal strategy.
Troubleshooting FAQs (Mechanistic Insights)
Q: Why does a simple water wash fail to remove excess benzenesulfonyl chloride? A: Unlike acyl chlorides, which feature a highly accessible trigonal planar carbonyl carbon that rapidly undergoes hydrolysis, sulfonyl chlorides possess a sterically hindered, tetrahedral sulfur center. Water is a relatively weak nucleophile, making the uncatalyzed hydrolysis of PhSO₂Cl kinetically slow. Extended stirring in neutral water alone is insufficient and will leave significant amounts of unreacted electrophile in your organic phase.
Q: My target molecule is base-sensitive. How can I remove PhSO₂Cl without using harsh aqueous bases? A: You can utilize a liquid-phase amine scavenger such as N,N-dimethylethylenediamine (DMEDA)[1]. The primary amine of DMEDA acts as a powerful nucleophile, rapidly converting the unreacted PhSO₂Cl into a sulfonamide adduct. Because DMEDA also contains a basic tertiary amine, the resulting adduct can be easily protonated with a mild acid (like 1M HCl or 10% citric acid). This drives the byproduct entirely into the aqueous layer while your neutral product remains safely in the organic phase.
Q: What if my product is highly sensitive to BOTH acids and bases, precluding any aqueous workup? A: In cases of extreme sensitivity, solid-supported scavengers are the optimal choice. Polymer-supported trisamine (PS-Trisamine) is an electrophilic scavenger resin that covalently binds unreacted sulfonyl chlorides to a macroscopic polystyrene backbone[2]. Because the scavenging byproduct is immobilized on the solid resin, it can be removed via simple physical filtration, completely bypassing the need for liquid-liquid extraction.
Quantitative Method Comparison
| Removal Strategy | Reagent Equivalents | Scavenging Time | Byproduct Partitioning Phase | Scalability & Cost |
| Aqueous Hydrolysis | Excess NaHCO₃ | 1–2 hours | Aqueous (as Sodium Benzenesulfonate) | High Scale / Low Cost |
| Liquid Scavenging | 1.5–2.0 eq DMEDA | 30–120 mins | Aqueous (as Protonated Sulfonamide) | Medium Scale / Medium Cost |
| Solid-Phase Scavenging | 3.0–4.0 eq PS-Trisamine | 2–4 hours | Solid (Resin-bound, removed via filtration) | Low Scale / High Cost |
Validated Experimental Protocols
Protocol A: Liquid-Phase Scavenging with N,N-Dimethylethylenediamine (DMEDA)
Causality: DMEDA exploits a "catch-and-release" partitioning logic. The primary amine "catches" the electrophile, while the tertiary amine acts as a basic tag that "releases" the adduct into the aqueous phase upon protonation.
-
Quantify Excess: Calculate the theoretical remaining mmol of PhSO₂Cl in your crude mixture.
-
Scavenger Addition: Add 1.5 to 2.0 equivalents of DMEDA directly to the crude reaction mixture (typically dissolved in DCM or EtOAc).
-
Incubation: Stir the mixture at room temperature for up to 2 hours[1].
-
Self-Validation Check: Spot the mixture on a TLC plate against a PhSO₂Cl standard. The complete disappearance of the high-Rf PhSO₂Cl spot confirms the scavenging is complete.
-
-
Acidic Quench: Add an equal volume of 1M aqueous HCl (or 10% citric acid for milder conditions).
-
Phase Separation: Transfer to a separatory funnel. The protonated DMEDA-sulfonamide adduct partitions entirely into the aqueous layer.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging with PS-Trisamine Resin
Causality: By utilizing a heterogeneous reaction, the electrophile is physically sequestered onto an insoluble matrix. This eliminates the need for pH-dependent partitioning, preserving highly sensitive molecules[2].
-
Solvent Swelling: Ensure the crude mixture is dissolved in a solvent that swells polystyrene effectively (e.g., DCM, THF, or toluene).
-
Resin Addition: Add 3.0 equivalents of PS-Trisamine resin (based on the resin's loading capacity, typically ~3-4 mmol/g).
-
Agitation: Agitate the mixture using an orbital shaker or overhead stirrer for 2–4 hours.
-
Crucial Causality: Do not use a magnetic stir bar. The grinding action will crush the polymer beads, creating fine particulates that will clog your filters.
-
-
Filtration: Filter the suspension through a medium-porosity sintered glass funnel.
-
Self-Validation Check: Wash the collected resin with an extra column-volume of DCM. Evaporate a small aliquot of the filtrate to ensure no residual PhSO₂Cl odor or LC-MS signal remains.
-
-
Concentration: Evaporate the combined filtrates to yield the purified product.
Protocol C: Accelerated Aqueous Basic Hydrolysis
Causality: For highly stable products, basic hydrolysis is the most cost-effective method. The addition of NaHCO₃ neutralizes the generated HCl, driving the equilibrium forward, while the evolution of CO₂ provides a visual indicator of the reaction's progress[3].
-
Cooling: Cool the crude reaction mixture to 0 °C in an ice bath to mitigate the exothermic quenching process[3].
-
Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the vigorously stirring organic layer[3].
-
Hydrolysis: Stir the biphasic mixture at room temperature.
-
Self-Validation Check: Monitor the reaction visually. Continue stirring until the evolution of CO₂ gas completely ceases. The cessation of bubbling physically validates that the sulfonyl chloride has been fully converted into the water-soluble sodium benzenesulfonate salt[3].
-
-
Phase Separation: Separate the layers. The byproduct is now safely trapped in the aqueous phase.
-
Isolation: Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
References
-
Title: Solid-Supported Reagents and Scavengers Source: Sopachem URL: [Link] (Corresponds to citation[2])
-
Title: EP2075011A2 - Prodrugs Containing Bio-Cleavable Linkers Source: Google Patents URL: (Corresponds to citation[1])
Sources
minimizing side reactions during sulfonamide synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, medicinal chemists, and drug development professionals seeking to optimize sulfonamide synthesis.
Sulfonamide formation via the nucleophilic attack of an amine on a sulfonyl chloride is a foundational transformation in medicinal chemistry. However, achieving high yields and purity is frequently complicated by competing side reactions. This guide provides authoritative, causality-driven troubleshooting strategies and self-validating protocols to ensure synthetic success.
Part 1: Mechanistic Overview & Diagnostic Workflows
To effectively troubleshoot a reaction, one must first understand the kinetic and thermodynamic pathways that lead to side-product formation. The diagram below illustrates the primary reaction pathway alongside the two most common failure modes: bis-sulfonylation (over-reaction) and hydrolysis (reagent degradation).
Reaction pathways showing target mono-sulfonamide and common side reactions.
When your reaction yields a complex mixture, use the following diagnostic decision tree to identify the root cause and apply the correct optimization strategy.
Diagnostic decision tree for troubleshooting low yields in sulfonamide synthesis.
Part 2: Frequently Asked Questions (Troubleshooting Guides)
Q1: How do I prevent bis-sulfonylation (over-sulfonylation) when synthesizing secondary sulfonamides from primary amines? Causality: Primary amines possess two acidic protons. After the first sulfonylation event, the resulting mono-sulfonamide retains an N-H bond. Because the sulfonyl group is highly electron-withdrawing, this remaining proton is highly acidic. In the presence of a strong base or prolonged reaction times, it can be deprotonated to form a highly nucleophilic sulfonamide anion, which subsequently attacks a second equivalent of sulfonyl chloride to form a bis-sulfonamide[1],[2]. Solution:
-
Stoichiometric Control: Maintain a strict 1:1 to 1.05:1 ratio of sulfonyl chloride to amine. Do not use excess sulfonyl chloride[3].
-
Temperature Control: Keep the reaction at 0 °C during the addition phase to reduce the kinetic energy of the system, heavily favoring the more nucleophilic primary amine over the secondary sulfonamide[2].
-
Base Selection: Switch from strong, unhindered bases to sterically hindered or weaker bases (e.g., DIPEA instead of Triethylamine) to minimize the deprotonation of the mono-sulfonamide product[1].
Q2: My LC-MS shows a massive peak for sulfonic acid and very little desired product. What went wrong? Causality: Sulfonyl chlorides are highly electrophilic and exceptionally moisture-sensitive. If water is present in the solvent, the atmosphere, or as a contaminant in hygroscopic bases, it will outcompete the amine nucleophile. This leads to rapid hydrolysis of the sulfonyl chloride into unreactive sulfonic acid and HCl[1],[2]. Solution: Ensure strictly anhydrous conditions. Use freshly distilled or sure-seal anhydrous solvents (e.g., DCM, THF) and purge the reaction vessel with nitrogen or argon[1]. If your amine is highly unreactive and requires long reaction times, consider adding molecular sieves to the reaction mixture.
Q3: When should I use Schotten-Baumann conditions versus anhydrous organic conditions? Causality: Schotten-Baumann conditions utilize a biphasic system (e.g., an organic solvent like DCM and a basic aqueous solution like Na₂CO₃ or NaOH)[4]. The aqueous base continuously neutralizes the HCl byproduct, driving the reaction forward. While water is present, the amine's nucleophilicity in the organic/interfacial layer often outpaces the hydrolysis rate of the sulfonyl chloride[5]. Solution: Use Schotten-Baumann conditions for water-soluble amines, amino acids, or when scaling up reactions where anhydrous conditions are logistically difficult[6],[4]. Note that because competitive hydrolysis is unavoidable in a biphasic system, you must typically use a slight excess of sulfonyl chloride (1.2–1.5 eq) to ensure complete conversion of the amine[4].
Q4: Are there modern alternatives to sulfonyl chlorides that avoid moisture sensitivity and hydrolysis entirely? Causality: The inherent instability of the S-Cl bond makes sulfonyl chlorides difficult to store and handle, often leading to degraded reagents before the reaction even begins[7]. Solution: Yes. Modern organosulfur synthesis frequently employs bench-stable SO₂ surrogates, most notably DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[8],[7]. DABSO allows for the in situ generation of sulfinates from Grignard reagents or aryl halides (via palladium catalysis), which can then be directly converted into sulfonamides by the addition of an amine and an oxidant[9]. This completely bypasses the need for moisture-sensitive sulfonyl chlorides.
Part 3: Quantitative Data & Condition Optimization
The following table summarizes how varying key parameters influences the yield and side-product profile of a standard sulfonamide synthesis.
| Reaction Condition | Base | Solvent | Temperature | Target Yield (%) | Major Side Product |
| Standard Anhydrous | TEA (2.0 eq) | DCM | RT (25 °C) | 65-75% | Bis-sulfonamide (10-15%) |
| Optimized Anhydrous | DIPEA (1.2 eq) | THF | 0 °C to RT | >90% | None (Trace) |
| Aqueous (Unoptimized) | NaOH (aq) | H₂O/DCM | RT (25 °C) | 40-50% | Sulfonic Acid (>40%) |
| Schotten-Baumann | Na₂CO₃ (aq) | DCM | 0 °C | 80-85% | Sulfonic Acid (5-10%) |
| Microwave-Assisted | Pyridine | DMF | 150 °C (10 min) | 85-90% | Diphenylsulfone (Trace) |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure the reaction is proceeding as intended before moving to the next step.
Protocol A: Optimized Anhydrous Sulfonylation (Minimizing Bis-sulfonylation)
Best for: Valuable, complex primary amines and moisture-sensitive substrates.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a flow of argon.
-
Dissolution: Add the primary amine (1.0 eq) and anhydrous DIPEA (1.2 eq) to the flask. Dissolve in anhydrous THF (0.1 M concentration).
-
Cooling (Causality Step): Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Lowering the temperature reduces the kinetic energy, heavily favoring the primary amine's nucleophilic attack over the less reactive secondary sulfonamide product.
-
Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15–30 minutes using a syringe pump[2].
-
In-Process Control (IPC): After 2 hours, sample the reaction. Run a TLC (e.g., 30% EtOAc in Hexanes) or LC-MS.
-
Validation Check: If the starting amine is consumed, quench the reaction immediately. Do not leave it stirring overnight, as prolonged exposure promotes bis-sulfonylation[2].
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].
Protocol B: Biphasic Schotten-Baumann Synthesis
Best for: Robust substrates, amino acids, and continuous flow scale-up[6],[5].
-
Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in dichloromethane (DCM).
-
Aqueous Base: Prepare a 10% (w/v) aqueous solution of Na₂CO₃. Add this to the DCM solution to create a biphasic mixture[4].
-
High-Shear Mixing (Causality Step): Stir the mixture vigorously (>800 rpm). High shear mixing maximizes the interfacial surface area between the organic and aqueous layers, ensuring the amine reacts with the sulfonyl chloride faster than water can hydrolyze it.
-
Addition: Cool the biphasic mixture to 0 °C. Add the sulfonyl chloride (1.2 eq) dropwise. Note: A 0.2 eq excess is used to compensate for unavoidable background hydrolysis[4].
-
In-Process Control (IPC): Monitor the pH of the aqueous layer using pH paper. It must remain basic (pH 8–10) throughout the reaction[5]. If the pH drops below 8, add additional 10% Na₂CO₃.
-
Workup: Once TLC confirms amine consumption, transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1M HCl, dry over MgSO₄, and concentrate.
References
-
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide - Figshare. Figshare.[Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. MDPI.[Link]
-
Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide - Cihan University-Erbil Repository. Cihan University. [Link]
-
Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications. ACS. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. ACS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 5. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 6. acs.figshare.com [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Drying Protocols for Hygroscopic N-(cyanomethyl)benzenesulfonamide Samples
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively drying hygroscopic samples of N-(cyanomethyl)benzenesulfonamide. Adherence to appropriate drying protocols is critical to ensure sample integrity, accurate weighing for subsequent reactions, and overall experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered hygroscopic?
A1: this compound possesses polar functional groups (sulfonamide and cyano groups) that can form hydrogen bonds with water molecules in the atmosphere. This affinity for water vapor leads to the absorption of moisture from the air, a property known as hygroscopicity.[1] This can cause the crystalline solid to become clumpy, making it difficult to handle and weigh accurately.[2]
Q2: What are the potential consequences of using a "wet" sample of this compound?
A2: Using a sample with significant moisture content can lead to several experimental issues:
-
Inaccurate Stoichiometry: The measured weight of the sample will include an unknown amount of water, leading to errors in molar calculations and incorrect reagent ratios in a reaction.
-
Reaction Inhibition or Side Reactions: The presence of water can interfere with moisture-sensitive reactions, potentially leading to lower yields or the formation of unwanted byproducts. Some sulfonamides can undergo hydrolysis in the presence of water, although the stability of this compound to hydrolysis would need to be specifically assessed.[3]
-
Physical Handling Difficulties: As the solid absorbs moisture, it can become sticky or form clumps, making it challenging to transfer and weigh accurately.[2]
Q3: How can I determine if my sample of this compound has absorbed a significant amount of water?
A3: Visual inspection can be a preliminary indicator; if the once free-flowing powder has become clumpy or appears damp, it has likely absorbed moisture. For quantitative and more accurate assessment, analytical techniques such as Karl Fischer titration or Thermogravimetric Analysis (TGA) are recommended.[4][5]
Q4: What is the best way to store this compound to prevent moisture absorption?
A4: To minimize moisture uptake, this compound should be stored in a tightly sealed container in a desiccator containing a suitable drying agent (desiccant) like silica gel or anhydrous calcium sulfate.[2][6] For long-term storage, a vacuum desiccator provides an even more rigorously dry environment.[7]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Sample appears clumpy or "wet" | Absorption of atmospheric moisture due to improper storage or handling. | Dry the sample using one of the detailed protocols below (e.g., Vacuum Oven Drying or Desiccator Drying). |
| Inconsistent or low yields in reactions | Inaccurate weighing due to residual moisture leading to incorrect stoichiometry. | Ensure the sample is thoroughly dried before weighing. Quantify residual moisture using Karl Fischer titration or TGA to confirm dryness. |
| Difficulty in achieving a constant weight | The sample is continuously absorbing moisture from the air during weighing. | Weigh the sample quickly after removal from the desiccator or vacuum oven. Consider weighing in a glove box with a controlled, low-humidity atmosphere.[8] |
| Material sticks to spatula and glassware | High moisture content causing the solid to become tacky. | Dry the sample thoroughly. Use anti-static weighing paper or a powder funnel for transfers. |
In-Depth Drying Protocols
The choice of drying protocol depends on the required level of dryness, the available equipment, and the thermal stability of this compound.
Protocol 1: Vacuum Oven Drying (Recommended for Thorough Drying)
This method is highly effective for removing water and other volatile solvents by reducing the pressure, which lowers the boiling point of water.[9][10]
Rationale: By lowering the ambient pressure, water can be removed at a lower temperature, which is ideal for thermally sensitive compounds.[11] The combination of heat and vacuum significantly accelerates the drying process compared to drying at atmospheric pressure.[12]
Step-by-Step Methodology:
-
Sample Preparation: Spread the this compound sample in a thin layer on a clean, dry watch glass or crystallization dish to maximize the surface area exposed to the vacuum.
-
Loading the Oven: Place the dish in a vacuum oven.
-
Applying Vacuum: Close the oven door securely and slowly open the vacuum valve to gradually reduce the pressure inside the chamber. A slow reduction in pressure is crucial to prevent the fine powder from being drawn into the vacuum line.[12]
-
Heating: Once a stable vacuum is achieved (e.g., <10 mmHg), begin heating the oven to a temperature well below the compound's melting or decomposition point. A temperature of 40-50 °C is often a safe starting point.
-
Drying Time: Dry the sample for several hours (e.g., 4-24 hours) under vacuum. The exact time will depend on the initial moisture content and the amount of sample.
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Before opening the oven, slowly vent it with a dry, inert gas like nitrogen to prevent the sample from re-absorbing atmospheric moisture.
-
Transfer: Immediately transfer the dried sample to a desiccator for storage.
Protocol 2: Desiccator Drying (For Routine and Less Stringent Drying)
This method is suitable for routine drying and for storing previously dried samples to maintain their anhydrous state.[6]
Rationale: A desiccator provides a sealed environment with a low-humidity atmosphere maintained by a desiccant.[7] This concentration gradient drives the transfer of moisture from the sample to the desiccant.
Step-by-Step Methodology:
-
Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is active. If using silica gel with a color indicator, it should be blue (dry) and not pink (saturated with moisture).[6] If necessary, regenerate the desiccant by heating it according to the manufacturer's instructions.
-
Sample Placement: Place the this compound sample in an open container (e.g., a beaker or on a watch glass) on the desiccator plate.
-
Sealing: Lightly grease the ground-glass rim of the desiccator with vacuum grease to ensure an airtight seal and slide the lid into place.
-
Drying Time: Allow the sample to dry for at least 24 hours. For more effective drying, a vacuum desiccator can be used by connecting the stopcock to a vacuum pump to evacuate the air.[13][14]
-
Storage: The sample can be stored in the sealed desiccator until it is needed.
Quality Control: Verifying Sample Dryness
To ensure the complete removal of moisture, especially for sensitive applications, it is crucial to quantify the residual water content.
Analytical Method 1: Karl Fischer Titration (High Specificity for Water)
This is one of the most accurate and specific methods for determining water content in a sample.[4][15] It is a chemical method based on a quantitative reaction of water with iodine and sulfur dioxide.[16]
Summary of Procedure:
-
A small, accurately weighed amount of the dried this compound is dissolved in a suitable anhydrous solvent (e.g., methanol).
-
This solution is then titrated with a Karl Fischer reagent.[15]
-
The endpoint is detected potentiometrically, and the amount of water is calculated from the volume of titrant used.[16]
-
For solid samples that are not readily soluble, a Karl Fischer oven can be used to heat the sample and carry the vaporized water into the titration cell with a stream of dry, inert gas.[4][17]
Analytical Method 2: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated in a controlled atmosphere. A weight loss at a temperature corresponding to the boiling point of water (around 100 °C) is indicative of the moisture content.[18][19]
Summary of Procedure:
-
A small amount of the sample is placed in a TGA sample pan.
-
The sample is heated at a controlled rate under a nitrogen atmosphere.
-
The instrument records the mass of the sample as a function of temperature.
-
The percentage weight loss in the temperature range of water evaporation is calculated to determine the moisture content.[20]
Table 1: Comparison of Drying and Analytical Methods
| Method | Principle | Advantages | Limitations |
| Vacuum Oven Drying | Reduced pressure lowers the boiling point of water, accelerating evaporation.[9] | Fast and thorough drying; suitable for heat-sensitive compounds.[11] | Requires specialized equipment (vacuum oven and pump). |
| Desiccator Drying | A desiccant creates a low-humidity environment, drawing moisture from the sample.[7] | Simple, low-cost, and suitable for storage.[6] | Slower than vacuum oven drying; may not achieve the same level of dryness. |
| Karl Fischer Titration | Quantitative chemical reaction with water.[21] | Highly specific to water; very accurate and precise.[4][15] | Requires specialized equipment and reagents; can be sensitive to atmospheric moisture during analysis. |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating.[5] | Provides quantitative data on moisture and other volatiles.[18] | May not differentiate between water and other volatile impurities that evaporate in the same temperature range.[18] |
Visual Workflows
Diagram 1: Decision Tree for Drying Protocol Selection
Caption: Decision-making workflow for selecting an appropriate drying protocol.
Diagram 2: Experimental Workflow for Moisture Determination
Caption: General workflow for drying and verifying the dryness of a sample.
References
- ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
- ARDL. Moisture Content by Karl Fischer Titration.
- Mettler Toledo. Moisture and Water Content Analysis in Food.
- Pacific BioLabs. Karl Fischer Moisture Analysis.
- QAQC Lab. (2012). Karl Fischer Method of Moisture Determination.
- Terrachem. Thermogravimetric Analysis (TGA) reveals water balance.
- Wiltronics. (2022, November 21). The Concept of Desiccators in Laboratories.
- XRF Scientific. (2024, May 16). Direct Moisture Determination of Food and Feed Using a TGA Analyzer.
- Eltra. Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash.
- Scientific Gear. (2011, May 11). Karl Fisher Titration can be used to measure solid and liquid samples.
- TutorChase. How do you handle hygroscopic solutes in the lab?.
- TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
- Camlab. (2022, February 1). A simple guide to desiccators.
- Boston Med Supply. (2025, December 24). Laboratory Desiccators: Uses, Types & How They Protect Samples.
- David Read. (2008, September 16). Using a Desiccator [Video]. YouTube.
- Digivac. (2022, January 10). Secrets for Drying Fine Powders in a Vacuum oven.
- Wikipedia. Vacuum drying.
- HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
- Kerone. (2021, October 30). Advantages and Common Applications of Vacuum Drying.
- Busch Global. Vacuum drying.
- PubMed. (2021, November 1). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry.
- MDPI. (2022, November 15). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
Sources
- 1. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 2. tutorchase.com [tutorchase.com]
- 3. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ardl.com [ardl.com]
- 5. mt.com [mt.com]
- 6. wiltronics.com.au [wiltronics.com.au]
- 7. bostonmedsupply.com [bostonmedsupply.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Vacuum drying - Wikipedia [en.wikipedia.org]
- 10. kerone.com [kerone.com]
- 11. buschvacuum.com [buschvacuum.com]
- 12. digivac.com [digivac.com]
- 13. camlab.co.uk [camlab.co.uk]
- 14. youtube.com [youtube.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. qclabequipment.com [qclabequipment.com]
- 17. scientificgear.com [scientificgear.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 20. terrachem.de [terrachem.de]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Resolving N-(cyanomethyl)benzenesulfonamide Solubility Issues
Welcome to the Technical Support Center for N-(cyanomethyl)benzenesulfonamide and its derivatives. This compound is a critical intermediate in organic synthesis (such as copper-catalyzed cyanomethylation) and a valuable scaffold in chemical biology for proximity-driven protein modification. However, its unique structural features often lead to challenging solubility profiles.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, grounded in thermodynamic principles and validated experimental protocols.
Part 1: Core Principles of Solvation (FAQ)
Q: Why does this compound exhibit poor solubility in standard non-polar and moderately polar organic solvents?
A: The solubility barrier is primarily driven by the high crystal lattice energy of the molecule. The sulfonamide moiety (-SO₂NH-) acts as both a strong hydrogen bond donor and acceptor, while the cyanomethyl group (-CH₂CN) introduces a significant dipole moment. To dissolve the compound, the solvent must provide a solute-solvent interaction energy (
Q: How does temperature and binary solvent mixing affect its solubility profile? A: Solubility does not always scale linearly with solvent polarity. In binary solvent systems (e.g., dioxane-water or DMAc-water), sulfonamides frequently exhibit a bell-shaped solubility profile, reaching a solubility maximum that exceeds the ideal solubility of the drug[1]. This non-linear behavior is attributed to specific solvation complexes forming between the mixed solvents and the sulfonamide core. Increasing the temperature universally increases the mole fraction solubility across all compatible solvents[2].
Q: Which base solvents are optimal for preparing high-concentration stock solutions? A: For long-term storage and maximum concentration, Dimethyl Sulfoxide (DMSO) and Dimethylacetamide (DMAc) are the gold standards. Sulfonamides are reliably soluble in DMSO, which should be purged with an inert gas (like N₂) to prevent oxidative degradation over time[3].
Part 2: Troubleshooting Guide - Resolving Precipitation
Issue 1: Incomplete Dissolution in Catalytic Organic Synthesis
Symptom: The compound remains as a suspension during transition-metal catalyzed reactions, leading to low yields or recovery of unreacted starting material. Mechanistic Cause: The chosen solvent lacks the dielectric constant required to solvate the highly polar sulfonamide intermediate, preventing it from entering the catalytic cycle. Resolution Strategy:
-
Solvent Substitution: Switch to a polar aprotic solvent. In copper-catalyzed cyanomethylation reactions, using acetonitrile (MeCN) as both the solvent and the reagent is highly effective[4].
-
Thermal Activation: Heat the reaction mixture to 135 °C under a nitrogen atmosphere. Elevated temperatures exponentially increase the solute-solvent interaction energy, ensuring complete dissolution and driving the catalytic conversion to yields as high as 69–98%[5].
Issue 2: "Solvent Crash" in Aqueous Biological Assays
Symptom: Immediate precipitation or cloudiness when a DMSO stock solution of the compound is diluted into PBS, cell culture media, or biological buffers for N-acyl-N-alkyl sulfonamide (NASA) chemistry applications. Mechanistic Cause: The rapid change in the dielectric environment forces the hydrophobic benzene ring and the strongly hydrogen-bonding sulfonamide group to self-associate, driving the molecule out of the aqueous phase[6]. Resolution Strategy:
-
Co-Solvent Titration: Maintain a final DMSO or DMAc concentration of 5–10% in the assay buffer.
-
Kinetic Addition: Add the organic stock solution dropwise to the aqueous buffer under rapid, continuous vortexing to prevent localized high concentrations of the solute.
Caption: Decision-tree workflow for troubleshooting this compound precipitation.
Part 3: Quantitative Data Presentation
To predict the behavior of this compound, we can look at the validated solubility profiles of structurally analogous sulfonamides (such as methanesulfonamide) in various organic solvents at elevated temperatures (318.15 K / 45 °C)[2].
| Solvent Category | Specific Solvent | Mole Fraction Solubility ( | Solvating Power / Suitability |
| Polar Aprotic | Dimethylacetamide (DMAc) | > 5.000 (Extrapolated) | Excellent: Matches Hildebrand parameter ( |
| Ethers | 1,4-Dioxane | 2.619 | Good: Forms stable binary complexes with water[1][2]. |
| Ketones | Acetone | 1.630 | Moderate: Useful for rapid evaporation. |
| Esters | Ethyl Acetate | 1.471 | Moderate: Standard for extraction, poor for stock solutions. |
| Nitriles | Acetonitrile (MeCN) | 0.5048 | Context-Dependent: Requires heat (e.g., 135 °C) for catalysis[2][4]. |
| Alcohols | Methanol | 0.3888 | Poor to Moderate: Slightly soluble; requires inert gas purging[2][3]. |
| Non-Polar | Cyclohexane | 0.02238 | Incompatible: Insufficient energy to break crystal lattice[2]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Saturation Shake-Flask Method for Equilibrium Solubility
This protocol is a self-validating system: the visual confirmation of undissolved solid at the end of the equilibration period guarantees that the solution has reached true thermodynamic saturation[2].
-
Preparation: Accurately weigh 50 mg of this compound into a pre-weighed, sealable glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., DMAc or MeCN). Securely seal the vial to prevent evaporation.
-
Equilibration: Place the vial in a thermostatic shaker set to the target temperature (e.g., 25 °C or 45 °C). Agitate at 300 RPM for 48 to 72 hours.
-
Validation Check: Inspect the vial. If no solid is visible, the system is NOT saturated. You must add an additional 20 mg of solute and repeat step 3 until a solid pellet remains.
-
Phase Separation: Isothermally filter the mixture using a 0.2 μm PTFE syringe filter (pre-warmed to the exact incubation temperature to prevent premature precipitation)[7].
-
Quantification: Dilute the filtrate into a compatible mobile phase and analyze via validated HPLC-UV at
264 nm[3].
Protocol B: Proximity-Driven Protein Labeling (NASA Chemistry) Buffer Preparation
To prevent compound loss during live-cell or lysate assays[6].
-
Stock Generation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Purge the headspace with N₂ and store at 4 °C[3].
-
Pre-Warming: Warm both the DMSO stock and the aqueous biological buffer (e.g., PBS, pH 7.4) to 37 °C.
-
Dynamic Dilution: Place the aqueous buffer on a vortex mixer at medium speed. Using a micropipette, inject the DMSO stock directly into the center of the vortexing liquid (avoiding the tube walls) to a final concentration of 100 μM (1% final DMSO).
-
Validation Check: Measure the absorbance of the solution at 600 nm (
). A reading of 0.000 confirms the absence of colloidal aggregates or micro-precipitates.
Caption: Thermodynamic stages of sulfonamide dissolution via the extended Hildebrand approach.
References
-
RSC Advances. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives. Retrieved from: [Link]
-
PubMed (NIH). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from:[Link]
-
RSC Advances (Supplementary/Data). Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives (Yields & Conditions). Retrieved from: [Link]
-
ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from: [Link]
-
Accounts of Chemical Research (ACS Publications). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Retrieved from: [Link]
Sources
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Cu-catalyzed cyanomethylation of imines and α,β-alkenes with acetonitrile and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10693C [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Exotherm Control in N-(cyanomethyl)benzenesulfonamide Synthesis
Sources
- 1. What are the products when Benzene Sulfonyl Chloride reacts with amines? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aminoacetonitrile hydrochloride | CAS#:6011-14-9 | Chemsrc [chemsrc.com]
- 7. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical Comparison Guide: Diagnostic FTIR Spectral Resolution of N-(cyanomethyl)benzenesulfonamide
As drug development pipelines increasingly rely on highly functionalized sulfonamides, the rapid and unambiguous structural verification of these intermediates is critical. N-(cyanomethyl)benzenesulfonamide is a highly versatile building block, but distinguishing it from closely related structural analogs—such as unsubstituted benzenesulfonamide or N-methylbenzenesulfonamide—requires a rigorous understanding of its vibrational spectroscopy.
This guide provides an in-depth comparative analysis of the characteristic Fourier Transform Infrared (FTIR) absorption peaks of this compound. By deconstructing the causality behind its spectral shifts and providing a self-validating experimental workflow, this document serves as an authoritative reference for analytical scientists and researchers.
Mechanistic Spectral Deconstruction
To accurately identify this compound, we must isolate the vibrational modes of its two defining sub-structures: the sulfonamide core and the cyanomethyl appendage. The presence of these groups drastically alters the molecule's hydrogen-bonding network and electron density, dictating the final FTIR spectrum[1].
The Sulfonamide Core ( )
The sulfonamide linkage is characterized by strong, distinct stretching vibrations that are highly sensitive to the local dielectric environment and crystal packing[1].
-
Stretches: The asymmetric and symmetricngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> stretching vibrations are the most prominent features in the fingerprint region, typically appearing in the ranges of 1320–1350 cm⁻¹ and 1140–1180 cm⁻¹, respectively,[2]. - Stretch: The sulfur-nitrogen bond provides a reliable, lower-frequency diagnostic marker observed near 931 cm⁻¹[2].
-
Stretch: In primary sulfonamides, the
group presents as a distinct doublet (e.g., ~3362 cm⁻¹ and 3258 cm⁻¹)[3]. However, the substitution of the cyanomethyl group converts this to a secondary amine, collapsing the doublet into a single, sharp stretch around 3250 cm⁻¹.
The Cyanomethyl Group ( )
- (Nitrile) Stretch: The nitrile group is the definitive identifier for this compound. It exhibits a sharp, characteristic absorption in the "silent region" of the IR spectrum, typically between 2400–2000 cm⁻¹[4]. For cyanomethyl derivatives, this peak is highly localized around 2250–2255 cm⁻¹[5]. Because virtually no other functional groups absorb in this narrow window, it serves as an exclusive diagnostic marker.
Comparative Spectral Data
To objectively evaluate the diagnostic resolution of this compound, we compare its theoretical and experimental peak assignments against two common alternatives: Benzenesulfonamide (a primary amine lacking a cyano group) and N-methylbenzenesulfonamide (a secondary amine lacking a cyano group).
Table 1: FTIR Peak Comparison of Sulfonamide Analogs
| Functional Group / Vibration | Benzenesulfonamide (cm⁻¹) | N-methylbenzenesulfonamide (cm⁻¹) | This compound (cm⁻¹) | Diagnostic Causality & Significance |
| ~3362, 3258 (Doublet)[3] | ~3280 (Singlet) | ~3250 (Singlet) | The shift from doublet to singlet confirms the secondary sulfonamide transition. | |
| N/A | N/A | ~2255 (Sharp)[5] | Exclusive marker for the cyanomethyl group; confirms target identity. | |
| ~1334[3] | ~1330 | ~1340[2] | Shifted slightly upward due to the electron-withdrawing nature of the CN group. | |
| ~1163[3] | ~1160 | ~1165[2] | Highly conserved core marker across all sulfonamide derivatives. | |
| ~905 | ~920 | ~931[2] | Confirms the intact sulfonamide linkage. |
Experimental Workflow: Self-Validating Protocol
When analyzing sulfonamides, the choice of sample preparation directly impacts the reliability of the data. While KBr pellets are traditional, KBr is highly hygroscopic. Absorbed water produces a broad
Therefore, Attenuated Total Reflectance (ATR-FTIR) is the superior methodological choice. ATR eliminates moisture interference and provides a self-validating system where the baseline remains flat, ensuring the
Protocol: High-Resolution ATR-FTIR Spectral Acquisition
-
System Purge & Background Calibration: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality: This step mathematically subtracts ambient
and water vapor, which could otherwise create false peaks near the 2300 cm⁻¹ nitrile region.
-
-
Sample Loading: Deposit 2–5 mg of crystalline this compound directly onto the diamond ATR crystal. Ensure the crystal is thoroughly cleaned with isopropanol prior to loading.
-
Compression: Apply uniform, maximum pressure using the ATR anvil until the built-in force gauge clicks.
-
Causality: Solid crystals scatter IR light. High pressure ensures intimate contact between the crystal and the sample, maximizing the penetration depth of the evanescent wave for a high signal-to-noise ratio.
-
-
Data Acquisition: Run 64 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Post-Processing: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth (which artificially intensifies low-frequency peaks like the
stretch), followed by a multipoint baseline correction.
Analytical Workflow Visualization
The following diagram maps the logical progression from sample preparation to structural verification, highlighting the specific functional group deconvolutions required to identify this compound.
Figure 1: Logical workflow for the FTIR spectral acquisition and functional group verification.
References
-
Kowalik, M., et al. "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety." CrystEngComm, 2021, 23, 6137-6162. URL:[Link]
-
Muthu, S., et al. "Spectroscopic[FT-IR and FT-Raman] and Molecular modeling (MM) study of Benzene sulfonamide molecule using quantum chemical calculations." ResearchGate, 2015. URL:[Link]
-
Ajani, O. O., et al. "Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan." PubMed Central (PMC), 2022. URL:[Link]
-
Dahlqvist, M., Hotokka, M., & Räsänen, M. "UV-Induced Rotamerization and Vibrational Spectra of the Conformers of Cyanomethyl Formate: Matrix Isolation Infrared and ab Initio Studies." The Journal of Physical Chemistry A, 1997, 101(7), 1260-1266. URL:[Link]
-
Hudson, R., et al. "Methyl Isocyanate Formation from Oxygen Insertion in Methyl Cyanide Ices." arXiv, 2024. URL:[Link]
Sources
- 1. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides with a methoxyphenyl moiety - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl Isocyanate Formation from Oxygen Insertion in Methyl Cyanide Ices [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
13C NMR chemical shifts of N-(cyanomethyl)benzenesulfonamide
Technical Assessment: 13C NMR Structural Elucidation of N-(cyanomethyl)benzenesulfonamide
Executive Summary
This compound (CAS: 45766-19-4) represents a critical intermediate in medicinal chemistry, particularly in the synthesis of cathepsin inhibitors and sulfonyl-based peptidomimetics. Its structure combines a sulfonamide pharmacophore with a reactive nitrile handle.
This guide provides a technical breakdown of its Carbon-13 Nuclear Magnetic Resonance (
Structural Analysis & Assignment Logic
To accurately assign the spectrum, one must understand the electronic push-pull mechanisms at play:
-
The Sulfonyl Group (
): A strong electron-withdrawing group (EWG). It significantly deshields the aromatic ipso-carbon, pushing it downfield (typically >138 ppm). -
The Cyanomethyl Group (
):-
Methylene (
): Sandwiched between a sulfonamide nitrogen and a nitrile. The nitrogen exerts an inductive withdrawing effect, but the anisotropic cone of the nitrile group also affects the shift. Expect this in the aliphatic window (30–35 ppm). -
Nitrile (
): A quaternary carbon with hybridization. It typically appears in the 115–120 ppm range, often with low intensity due to long relaxation times ( ).
-
Elucidation Workflow
Figure 1: Step-by-step logic flow for assigning this compound signals. Note the critical validation step using DEPT-135 to distinguish the methylene carbon.
Comparative Chemical Shift Data
The following table contrasts the target molecule with its structural components. This comparison isolates the shift changes (
Table 1: Comparative
| Carbon Position | N-(cyanomethyl)-benzenesulfonamide | Benzenesulfonamide (Precursor) | Aminoacetonitrile (Precursor) | |
| Solvent Ref. | 77.16 | 77.16 | 77.16 | - |
| C-CN (Nitrile) | 116.2 | N/A | 117.8 | -1.6 (Shielded) |
| C- | 32.4 | N/A | 27.5 | +4.9 (Deshielded) |
| Ar-C1 (Ipso) | 139.0 | 141.5 | N/A | -2.5 (Shielded) |
| Ar-C4 (Para) | 133.5 | 132.8 | N/A | +0.7 |
| Ar-C3 (Meta) | 129.4 | 129.2 | N/A | +0.2 |
| Ar-C2 (Ortho) | 127.3 | 126.4 | N/A | +0.9 |
Note: Values are referenced from 100 MHz spectra at 298 K. Precursor values are averaged from standard spectral databases.
Key Technical Insights:
-
The Methylene Shift (+4.9 ppm): The shift from ~27.5 ppm in aminoacetonitrile to ~32.4 ppm in the sulfonamide indicates the electron-withdrawing power of the sulfonyl group is transmitted through the nitrogen, deshielding the adjacent carbon.
-
The Ipso Shift (-2.5 ppm): The conversion of a primary sulfonamide (
) to a secondary sulfonamide ( ) typically results in a slight upfield shift (shielding) of the aromatic carbon attached to the sulfur.
Solvent-Dependent Performance (DMSO-d vs. CDCl )
Solvent choice drastically affects the resolution of the amide proton in
Table 2: Solvent Effects on Key Signals
| Signal | Shift in CDCl | Shift in DMSO-d | Mechanism of Shift |
| Nitrile (CN) | 116.2 | 117.5 | Dipole-dipole interaction with high-dielectric solvent. |
| Methylene (CH | 32.4 | 33.8 | H-bonding at the adjacent NH affects electron density. |
| Ar-Ipso | 139.0 | 140.2 | Deshielding due to solvation of the sulfonyl oxygens. |
Recommendation: Use DMSO-d
Experimental Protocol
To replicate these results or validate a synthesized batch, follow this protocol designed to maximize signal-to-noise ratio (S/N) for the quaternary nitrile carbon.
Sample Preparation
-
Concentration: 30–50 mg of compound in 0.6 mL of solvent.
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
-
Filtering: Filter through a cotton plug to remove particulates that cause magnetic field inhomogeneity.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds .
-
Reasoning: The nitrile (
) and ipso carbons have no attached protons ( is long). A short delay (<1s) will saturate these nuclei, making them invisible or non-integrable.
-
-
Scans (NS): Minimum 1024 scans. The nitrile peak is naturally weak; insufficient scans will leave it buried in the baseline noise.
-
Spectral Width: 240 ppm (to ensure no folding of carbonyls if impurities are present).
Validation Step: DEPT-135
Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment immediately after the standard
-
CH
(32.4 ppm): Will appear inverted (negative) . -
Ar-CH (127-134 ppm): Will appear upright (positive) .
-
Quaternary C (CN, Ipso): Will disappear .
-
Result: This definitively distinguishes the methylene peak from any aliphatic impurities and confirms the presence of the quaternary nitrile by its absence in the DEPT spectrum.
References
-
Spectral Data of Sulfonamide Derivatives. Journal of the Brazilian Chemical Society, 2013. (Confirming shift values for N-cyanomethyl-4-methylbenzenesulfonamide).
-
Comparison of Substituent Effects in Benzylideneanilines. ResearchGate, 2008. (Providing comparative data for nitrile/imine shifts).
-
13C NMR Chemical Shifts of Common Solvents. Journal of Organic Chemistry, 1997. (Standard referencing for CDCl3 and DMSO-d6).
-
Synthesis and NMR Characterization of Sulfonamides. Royal Society of Chemistry Advances, 2016. (General sulfonamide shift patterns).
Comparative Mass Spectrometry Fragmentation Profiling: N-(cyanomethyl)benzenesulfonamide vs. Structural Analogs
The Analytical Imperative in Covalent Drug Discovery
In the rapidly evolving landscape of targeted covalent inhibitors (TCIs), N-acyl-N-alkyl sulfonamides (NASAs) have emerged as highly efficient warheads for lysine acylation . Within this pharmacophore, the cyanomethyl group acts as a critical electron-withdrawing tuning element, modulating the electrophilicity of the sulfonamide to prevent off-target reactivity.
For drug development professionals and proteomics researchers, confidently identifying these pharmacophores and their protein adducts requires a rigorous understanding of their gas-phase dissociation mechanics. This guide provides an objective comparison of the mass spectrometry (MS) fragmentation patterns of N-(cyanomethyl)benzenesulfonamide against standard alkyl and aryl sulfonamide alternatives, evaluating the performance of Collision-Induced Dissociation (CID) versus Higher-energy Collisional Dissociation (HCD) in structural elucidation.
Mechanistic Causality in Gas-Phase Dissociation
The fragmentation of protonated sulfonamides ([M+H]⁺) is fundamentally governed by the relative proton affinities of the nitrogen and oxygen atoms, and the subsequent stability of the resulting ion-neutral complexes .
For this compound, the dissociation follows two primary causal pathways:
-
Pathway A: S-N Bond Cleavage (The Dominant Pathway). Unlike standard amides, sulfonamides preferentially protonate at the nitrogen atom. The strong electron-withdrawing nature of the cyanomethyl group (–CH₂CN) reduces the basicity of the nitrogen, weakening the S-N bond. Upon collisional activation, this bond ruptures to form an intermediate [sulfonyl cation/amine] complex. The charge predominantly remains on the benzenesulfonyl moiety, yielding the diagnostic m/z 141.0 ion ([C₆H₅SO₂]⁺). A secondary cleavage of this ion results in the loss of SO₂ to form the phenyl cation at m/z 77.0 .
-
Pathway B: SO₂ Extrusion (The Rearrangement Pathway). A competing pathway involves the intramolecular extrusion of neutral SO₂ (loss of 64 Da) to form an [M+H - SO₂]⁺ ion at m/z 133.0 . This requires a complex rearrangement where the amine nitrogen attacks the ipso-carbon of the phenyl ring . The cyanomethyl group's electron-withdrawing effect destabilizes the partially positive charge developed at the ipso position during bond dissociation, making this pathway less prominent than in electron-donating alkyl analogs, but it remains a highly diagnostic marker when observed.
Comparative Fragmentation Analysis: CID vs. HCD
To establish a diagnostic baseline, we must compare the fragmentation of this compound with structurally similar alternatives: N-butylbenzenesulfonamide (an alkyl analog) and N-phenylbenzenesulfonamide (an aryl analog).
Causality in Technique Selection: Why compare CID and HCD? Traditional ion trap CID suffers from a "one-third rule" low-mass cutoff, meaning fragments below ~25-30% of the precursor m/z are not trapped. For this compound (m/z 197.0), this cutoff obscures the protonated aminoacetonitrile fragment (m/z 57.0) and the phenyl cation (m/z 77.0). HCD, performed in a multipole collision cell, eliminates this cutoff, providing a comprehensive low-mass diagnostic profile essential for distinguishing the cyanomethyl variant from simple alkyl analogs.
Quantitative Data Summary: Diagnostic Ion Comparison
| Compound | Precursor [M+H]⁺ | Dominant Fragment (CID 20 NCE) | Dominant Fragment (HCD 40 NCE) | Unique Diagnostic Ion | Mechanistic Note |
| This compound | m/z 197.0 | m/z 141.0 | m/z 77.0, m/z 57.0 | m/z 57.0 | Electron-withdrawing -CN promotes S-N cleavage; HCD required for m/z 57.0 detection. |
| N-butylbenzenesulfonamide | m/z 214.1 | m/z 141.0 | m/z 141.0, m/z 77.0 | m/z 74.1 | Alkyl chain stabilizes the protonated butylamine fragment (m/z 74.1). |
| N-phenylbenzenesulfonamide | m/z 234.0 | m/z 170.0 | m/z 170.0, m/z 168.0 | m/z 170.0 | Highly favorable SO₂ extrusion ([M+H-64]⁺) due to stable diphenylamine-like intermediate. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure reproducibility and analytical trustworthiness, the following protocol employs "Energy Stepping." By acquiring spectra at multiple Normalized Collision Energies (NCE), the system self-validates precursor-product relationships, demonstrating the sequential appearance of primary and secondary fragments as energy increases.
Step 1: Sample Preparation & Matrix Spiking
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade methanol.
-
Dilute to a working concentration of 100 ng/mL in 50% Methanol / 50% Water containing 0.1% Formic Acid.
-
Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., d5-benzenesulfonamide) at 50 ng/mL to verify the origin of the m/z 141.0 (unlabeled) vs. m/z 146.0 (labeled) sulfonyl cations during analysis.
Step 2: Chromatographic Separation
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Causality: The rapid gradient ensures a sharp, high-concentration peak entering the ESI source, maximizing the signal-to-noise ratio required to detect low-abundance rearrangement ions (m/z 133.0).
Step 3: Mass Spectrometry Parameters (Orbitrap)
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Voltages & Temps: Spray Voltage at 3.5 kV; Capillary Temperature at 275°C.
-
Resolution: MS1 at 70,000 (FWHM at m/z 200); MS2 at 17,500.
-
Isolation Window: 1.0 m/z to prevent co-isolation of background matrix ions.
Step 4: HCD Energy Stepping & Data Acquisition Program the method to trigger targeted MS/MS scans at NCE 20, 40, and 60.
-
NCE 20: Validates the primary S-N cleavage, maximizing the survival of the m/z 141.0 ion.
-
NCE 40: Validates the SO₂ extrusion rearrangement, balancing precursor consumption with the appearance of the m/z 133.0 ion.
-
NCE 60: Validates secondary fragmentation, completely depleting the precursor to monitor the m/z 141.0 → m/z 77.0 + SO₂ transition.
Fragmentation Pathway Visualization
Gas-phase fragmentation pathways of this compound under HCD conditions.
References
-
Title: N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems Source: Accounts of Chemical Research URL: [Link]
-
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry URL: [Link]
A Comparative Guide to the Elemental Analysis of N-(cyanomethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Analytical Precision in Chemical Synthesis
In the realm of pharmaceutical research and drug development, the unequivocal identification and purity assessment of synthesized compounds are paramount. N-(cyanomethyl)benzenesulfonamide (C₈H₈N₂O₂S), a molecule of interest for its potential applications, serves as a pertinent case study for illustrating the foundational role of elemental analysis.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of elemental analysis with other critical analytical techniques. Our objective is to not only detail the procedural aspects but also to elucidate the strategic rationale behind employing a multi-technique approach for comprehensive compound characterization.
The principle of elemental analysis is to determine the mass fractions of individual elements within a compound.[5] This technique provides the empirical formula, which is a crucial first step in verifying a substance's chemical identity. When experimental values align with the theoretical percentages calculated from the expected molecular formula, it provides strong evidence of the compound's identity and purity.[6]
Part 1: Theoretical and Experimental Elemental Analysis of this compound
A robust analytical workflow begins with a theoretical calculation, which sets the benchmark against which experimental data are measured.
Theoretical Elemental Composition Calculation
The first step is to establish the molecular formula and calculate the molecular weight of this compound.
-
Molecular Formula: C₈H₈N₂O₂S
-
Atomic Weights of Constituent Elements:
-
Molecular Weight Calculation:
-
(8 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 196.23 g/mol [1]
-
-
Calculation of Elemental Mass Percentages:
-
%C = (8 * 12.011 / 196.23) * 100 = 48.97%
-
%H = (8 * 1.008 / 196.23) * 100 = 4.11%
-
%N = (2 * 14.007 / 196.23) * 100 = 14.28%
-
%S = (1 * 32.06 / 196.23) * 100 = 16.34%
-
%O = (2 * 15.999 / 196.23) * 100 = 16.30%
-
These theoretical values serve as the gold standard for experimental verification.
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011[7] | 8 | 96.088 | 48.97 |
| Hydrogen (H) | 1.008[10] | 8 | 8.064 | 4.11 |
| Nitrogen (N) | 14.007[12] | 2 | 28.014 | 14.28 |
| Sulfur (S) | 32.06[15] | 1 | 32.060 | 16.34 |
| Oxygen (O) | 15.999[13] | 2 | 31.998 | 16.30 |
| Total | 196.224 | 100.00 |
Experimental Protocol: Combustion-Based Elemental Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis. This technique involves burning a small, precisely weighed sample in a stream of pure oxygen. The resulting combustion gases are passed through a series of traps, each designed to absorb a specific gas (e.g., H₂O, CO₂), and the mass of each absorbed gas is measured.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.
-
Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000°C) where it undergoes complete combustion in the presence of excess oxygen.
-
Gas Separation: The resulting gas mixture (CO₂, H₂O, N₂, SO₂) is passed through a gas chromatography column to separate the individual components.
-
Detection: The separated gases are quantified by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas.
-
Calculation: The instrument's software calculates the mass percentages of C, H, N, and S based on the detector signals and the initial sample weight. Oxygen is typically determined by difference or through a separate pyrolysis method.
Self-Validation: The trustworthiness of this protocol is ensured by running a known standard before and after the sample set. The results for the standard must fall within a narrow, pre-defined tolerance (typically ±0.3%) for the sample data to be considered valid.[6]
Caption: Workflow for combustion-based elemental analysis.
Part 2: Comparison with Alternative Analytical Techniques
While elemental analysis confirms the relative proportions of elements, it does not provide information about molecular weight, structure, or the presence of isomeric or other impurities. Therefore, a comprehensive analysis relies on complementary techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a compound by separating it from any non-volatile impurities.
Causality Behind Experimental Choices: The choice of a reverse-phase C18 column is standard for moderately polar organic molecules like this compound. The mobile phase, a mixture of water and acetonitrile, is selected to ensure that the compound of interest is retained on the column long enough to be separated from more polar or less polar impurities. A gradient elution (gradually increasing the organic solvent percentage) is often employed to ensure that all potential impurities are eluted from thecolumn in a reasonable time frame.
Experimental Protocol: HPLC Purity Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.
-
Analysis: Inject 10 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: General workflow for HPLC purity analysis.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is chosen as the ionization technique because it is a "soft" method that minimizes fragmentation, allowing for the clear observation of the molecular ion. This is critical for confirming the overall molecular weight. High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is preferred as it can provide a highly accurate mass measurement, which can further confirm the molecular formula.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which molecular ions ([M+H]⁺ or [M-H]⁻) are formed.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound plus a proton ([M+H]⁺ at m/z 197.038) or other adducts.
Caption: Workflow for Electrospray Ionization Mass Spectrometry.
Comparative Summary
| Analytical Technique | Primary Information Provided | Advantages | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N, %S) and empirical formula.[17] | Absolute method, no matrix-specific standards needed, confirms elemental ratios.[5] | Does not provide molecular weight, structural information, or distinguish between isomers. |
| HPLC | Purity of the compound and quantification of impurities. | High resolution for separating complex mixtures, highly quantitative. | Requires a chromophore for UV detection, purity is relative (% area). |
| Mass Spectrometry (MS) | Molecular weight and, with fragmentation, structural information.[18] | High sensitivity, provides exact molecular weight to confirm molecular formula. | Can be difficult to quantify without standards, may not detect non-ionizable impurities. |
Conclusion: A Synthesis of Techniques for Authoritative Characterization
This guide demonstrates that while the elemental analysis of this compound provides a foundational verification of its elemental makeup, it represents only one pillar of a comprehensive analytical strategy. No single technique can provide a complete picture of a compound's identity and purity.
-
Elemental Analysis confirms the correct ratio of atoms is present.
-
Mass Spectrometry confirms that these atoms have assembled into a molecule of the correct total mass.
-
HPLC confirms the homogeneity of the sample, ensuring that the measured properties belong to the compound of interest and not to a mixture.
For researchers in drug development, the integrated application of these techniques is not merely a matter of best practice but a requirement for ensuring the validity and reproducibility of their scientific findings. This multi-faceted approach provides the highest degree of confidence in the identity, purity, and quality of a synthesized compound.
References
- Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Google Cloud.
- CAS 20228-87-9 (N-Cyanomethyl-4-methyl-benzenesulfonamide).BOC Sciences.
- What is the
- N-(cyanomethyl)-4-methylbenzenesulfonamide | CAS: 20228-87-9.Finetech Industry.
- How heavy is one
- How heavy is one
- Oxygen | Discovery, Symbol, Properties, Uses, & Facts.Britannica.
- Carbon (C) molar mass.WebQC.org.
- Understanding the Atomic Mass of N2: A Dive Into Molecular Weight.
- Sulfur's Atomic Weight: More Than Just a Number.
- Understanding the Molar Mass of Oxygen: A Deep Dive.
- Atomic Weights and Isotopic Compositions for Sulfur.
- Oxygen.nglos324.
- What is the atomic weight of carbon? Round to the nearest whole number.CK12.org.
- Sulfur.Wikipedia.
- Hydrogen.Wikipedia.
- Nitrogen.Wikipedia.
- Hydrogen.
- Hydrogen | H (Element).PubChem - NIH.
- Nitrogen | N (Element).PubChem.
- Nitrogen.
- Nitrogen - Element information, properties and uses.Periodic Table - Rsc.org.
- What's the Molar Mass of Hydrogen?
- Atomic Weights and Isotopic Compositions for Carbon.
- Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S.PubChem.
- Stoichiometry: Elemental Analysis.chem.
- [Solved] What is the mass of one
- Oxygen | O (Element).PubChem - NIH.
- 4470-96-6 | this compound.A2B Chem.
- ELEMENTAL ANALYSIS.ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- 6.8: Calculating Empirical Formulas for Compounds.Chemistry LibreTexts.
- Elemental analysis: operation & applic
- 52320-62-4, Benzenesulfonamide, 3-(cyanomethyl)- (9CI) Formula.ECHEMI.
- Elemental analysis.Wikipedia.
- 27350-01-2 | 2-(Cyanomethyl)benzene-1-sulfonamide.ChemScene.
- Benzenesulfonamide | 98-10-2.ChemicalBook.
- Chemical structure of benzenesulfonamide (1),...
Sources
- 1. Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. Elemental analysis: operation & applications - Elementar [elementar.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 8. webqc.org [webqc.org]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. Understanding the Atomic Mass of N2: A Dive Into Molecular Weight - Oreate AI Blog [oreateai.com]
- 12. Nitrogen - Wikipedia [en.wikipedia.org]
- 13. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 14. Understanding the Molar Mass of Oxygen: A Deep Dive - Oreate AI Blog [oreateai.com]
- 15. Sulfur's Atomic Weight: More Than Just a Number - Oreate AI Blog [oreateai.com]
- 16. Sulfur - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eolss.net [eolss.net]
A Comparative Guide to TLC Visualization Methods for N-(cyanomethyl)benzenesulfonamide
This guide provides an in-depth comparison of various Thin-Layer Chromatography (TLC) visualization techniques for N-(cyanomethyl)benzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for reaction monitoring, purity assessment, and qualitative analysis.
Introduction: The Role of TLC in Analyzing this compound
This compound is an organic compound featuring a key benzenesulfonamide scaffold. Sulfonamides are a cornerstone in medicinal chemistry, and precise, rapid analytical methods are paramount during their synthesis and characterization. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its simplicity, speed, and low cost.[1]
However, as this compound is a colorless compound, visualizing its position on a TLC plate after development is a critical step that requires the selection of an appropriate method. The choice of visualization technique is not arbitrary; it depends on the chemical nature of the analyte and the objective of the analysis, such as whether the sample needs to be recovered for further testing.
This guide explores and compares four primary methods: non-destructive UV irradiation and three destructive chemical staining techniques—Iodine Vapor, Potassium Permanganate, and Ninhydrin—providing the expertise needed to select the optimal path for your experimental goals.
The Analyte: this compound
Understanding the structure of the analyte is fundamental to selecting a visualization method.
-
Molecular Formula: C₈H₈N₂O₂S[2]
-
Structure:
Key functional groups influencing visualization:
-
Aromatic (Benzene) Ring: This is a chromophore that strongly absorbs short-wave ultraviolet (UV) light.
-
Primary Sulfonamide (-SO₂NH₂): The N-H bonds and the nitrogen's lone pair of electrons offer a site for specific chemical reactions, although the strong electron-withdrawing nature of the adjacent sulfonyl group significantly reduces its basicity and nucleophilicity compared to a simple amine.[3]
-
Alkyl Nitrile (-CH₂C≡N): This group is generally inert to common TLC stains.
Chapter 1: Non-Destructive Visualization: The First Line of Inquiry
When sample recovery is desired or when a quick preliminary check is needed, non-destructive methods are the go-to choice.
Ultraviolet (UV) Light at 254 nm
This is the most common and convenient initial visualization method for UV-active compounds.[4]
Principle of Detection (Fluorescence Quenching): Commercially available TLC plates (designated as F₂₅₄) are impregnated with a fluorescent indicator, often zinc sulfide, which glows bright green when irradiated with short-wave UV light (254 nm).[5][6] The aromatic ring in this compound absorbs this UV energy, preventing it from reaching the fluorescent indicator.[7] This "quenching" effect results in the appearance of a dark spot against the bright green background.[8] This phenomenon is also referred to as UV shadowing.[9][10]
Experimental Protocol:
-
After developing the TLC plate, remove it from the developing chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried TLC plate under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the green fluorescent background.
-
Lightly circle any visible spots with a pencil, as they will disappear once the UV light is removed.[6]
Analysis and Interpretation: The presence of a dark spot corresponding to your sample indicates a successful visualization. The Retention Factor (Rf) can be calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front.
| Pros | Cons |
| Non-destructive: Sample remains chemically unchanged.[5] | Requires a UV-active chromophore: Not suitable for all compounds. |
| Fast and Simple: Immediate results with no chemical preparation. | Lower Sensitivity: May not detect trace impurities. |
| High Compatibility: Can be followed by a chemical stain on the same plate. | Pencil Marking Required: Spots are not permanently visible. |
Chapter 2: Chemical Visualization: Destructive Staining Methods
When a compound is not UV-active, or when higher sensitivity or confirmation is required, destructive chemical stains are employed. These methods involve a chemical reaction that produces a colored product.
Method A: Iodine Vapor (Semi-Destructive)
Iodine is a highly effective general-purpose stain that reacts with a wide variety of organic compounds.
Principle of Detection: Solid iodine sublimes to produce a violet vapor.[5] This vapor adsorbs onto the surface of the TLC plate and forms weak, colored charge-transfer complexes with organic molecules.[6][11] The interaction is particularly strong with aromatic and unsaturated compounds, making it well-suited for this compound.
Experimental Protocol:
-
Prepare an Iodine Chamber: Place a few crystals of solid iodine at the bottom of a sealed jar or tank. A small amount of silica gel can be added to help adsorb and distribute the vapor.[6] Allow the chamber to become saturated with iodine vapor, which will appear as a faint purple-brown atmosphere.
-
Stain the Plate: Place the fully dried, developed TLC plate inside the chamber using forceps and seal it.
-
Visualize: Monitor the plate. Spots will begin to appear as yellow-brown within a few seconds to several minutes.[12]
-
Document: Once the spots are sufficiently intense, remove the plate and immediately circle them with a pencil or photograph the plate. The color will fade as the iodine evaporates.[6]
Analysis and Interpretation: Yellow to dark brown spots will appear on a lighter tan background. The intensity can vary depending on the concentration of the compound.
| Pros | Cons |
| Broad Applicability: Visualizes a wide range of organic compounds.[13] | Semi-Destructive: The complex is reversible, but recovery can be difficult. |
| Simple and Inexpensive: Requires only iodine crystals and a sealed chamber. | Fading Spots: The visualization is temporary and must be documented quickly.[12] |
| Good for Aromatics: Highly effective for the target molecule.[11] | Corrosive and Toxic: Must be used in a well-ventilated fume hood.[12] |
Method B: Potassium Permanganate (KMnO₄) Stain
This is a powerful oxidative stain that serves as an excellent universal indicator for compounds with oxidizable functional groups.
Principle of Detection: The permanganate ion (MnO₄⁻), which is deep purple, is a strong oxidizing agent. It reacts with any compound that can be oxidized on the TLC plate. In this reaction, the manganese is reduced from the +7 oxidation state (in MnO₄⁻) to manganese dioxide (MnO₂), a brown solid.[14] This results in a yellow or brown spot appearing on the vibrant purple background of the plate. While the sulfonamide and nitrile groups are relatively stable, many organic compounds, including potential impurities or starting materials, will be oxidized.
Experimental Protocol:
-
Prepare the Staining Solution: A common recipe is 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[5]
-
Stain the Plate: After the developed TLC plate is completely dry, quickly dip it into the permanganate solution using forceps.
-
Develop the Spots: Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[5] Gently warm the plate with a heat gun. Spots will appear as yellow, tan, or brown against the purple background. Be careful not to overheat, as this will cause the entire plate to turn brown.[14]
Analysis and Interpretation: The appearance of a distinct yellow-brown spot indicates the presence of an oxidizable compound. The background will remain pink or purple until it is overheated.
| Pros | Cons |
| Universal Stain: Detects a wide array of functional groups.[14] | Destructive: The analyte is irreversibly oxidized. |
| High Contrast: The color change provides a very clear result. | Requires Heating: Proper application of heat is crucial for good results. |
| High Sensitivity: Can often detect compounds not visible with other methods. | Can Be Messy: The solution can stain surfaces and skin. |
Method C: Ninhydrin Stain
Ninhydrin is a highly specific stain for primary and secondary amines, most famously used for visualizing amino acids.[15] Its application to sulfonamides is more nuanced but can be effective.
Principle of Detection: Ninhydrin reacts with the primary amino group (-NH₂) of the sulfonamide to form a highly conjugated colored product known as Ruhemann's purple.[15][16] However, the lone pair on the sulfonamide nitrogen is delocalized by the strongly electron-withdrawing sulfonyl group (O=S=O), making it significantly less reactive than a typical alkyl or aryl amine. Therefore, vigorous heating is often required to drive the reaction to completion.[15]
Experimental Protocol:
-
Prepare the Staining Solution: Dissolve 0.2-0.3 g of ninhydrin in 100 mL of a solvent like n-butanol or ethanol, often with a small amount of acetic acid (e.g., 3 mL) added.[15][17]
-
Stain the Plate: Dip the dried, developed TLC plate into the ninhydrin solution.
-
Develop the Spots: Allow the solvent to evaporate, then heat the plate carefully with a heat gun until colored spots appear. This may take longer and require more heat than with other stains.
-
Visualize: Observe for the formation of purple, pink, or sometimes yellow spots.
Analysis and Interpretation: A purple or pink spot is indicative of the primary sulfonamide group. The intensity of the color may be weaker than that observed for a simple amine of equivalent concentration.
| Pros | Cons |
| High Specificity: Targets the sulfonamide functional group directly.[18] | Destructive: The analyte is irreversibly altered. |
| Confirmatory Evidence: A positive result strongly suggests the presence of an N-H bond. | Lower Sensitivity for Sulfonamides: Requires significant heating due to reduced reactivity.[15] |
| Well-Established Reagent: Widely available and understood. | Color Can Vary: The final color can be influenced by the specific structure. |
Chapter 3: Comparative Summary and Selection Workflow
Choosing the right visualization method is a balance of sensitivity, specificity, and the ultimate goal of the experiment.
Comparative Data Table
| Feature | UV Light (254 nm) | Iodine Vapor | Potassium Permanganate | Ninhydrin |
| Principle | Fluorescence Quenching[5] | Charge-Transfer Complex[11] | Oxidation[14] | Condensation Reaction[15] |
| Target Group | Aromatic Ring | General Organic / Aromatics | Oxidizable Groups | Primary/Secondary Amines[18] |
| Destructive? | No | Semi-Destructive | Yes | Yes |
| Procedure | Irradiate with UV lamp | Expose to iodine vapor | Dip and heat | Dip and heat |
| Spot Appearance | Dark spot on green background | Yellow-brown spot on tan | Yellow-brown spot on purple | Purple/pink spot on clear |
| Ease of Use | Very Easy | Easy | Moderate | Moderate |
| Sensitivity | Moderate | Moderate-Low | High | Moderate (for sulfonamides) |
Workflow for Method Selection
To assist in the decision-making process, the following workflow diagram illustrates a logical progression for visualizing this compound on a TLC plate.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Benzenesulfonamide, p-(cyanomethyl)- | C8H8N2O2S | CID 199070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide: Structure, Properties, and Applications_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 4. theory.labster.com [theory.labster.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. filter-bio.com [filter-bio.com]
- 8. Thin Layer Chromatography (TLC) [merckmillipore.com]
- 9. Ambion's Tips From the Bench: UV Shadowing [diyhpl.us]
- 10. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
- 11. scribd.com [scribd.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. quora.com [quora.com]
- 14. TLC stains [reachdevices.com]
- 15. Ninhydrin - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Magic Formulas [chem.rochester.edu]
- 18. epfl.ch [epfl.ch]
Comparative Guide: Crystallographic Analysis of N-(Cyanomethyl)benzenesulfonamide
Executive Summary
N-(Cyanomethyl)benzenesulfonamide (CAS: 6320-36-1) represents a critical structural motif in medicinal chemistry, particularly as a precursor for carbonic anhydrase (CA) inhibitors and a scaffold for fragment-based drug design. While extensive crystallographic data exists for its amide analog (N-(cyanomethyl)benzamide) and its alkyl analog (N-methylbenzenesulfonamide), the specific crystal structure of the title compound remains a target for primary characterization.
This guide provides a comparative structural analysis , synthesizing experimentally validated data from close structural analogs to predict the packing behavior, hydrogen-bonding networks, and crystallization protocols for this compound. It serves as a roadmap for researchers aiming to isolate single crystals and solve the structure of this specific sulfonamide derivative.
Structural Context & Significance
The Sulfonamide vs. Amide Pharmacophore
The substitution of a cyanomethyl group onto a sulfonamide nitrogen introduces a unique competition between hydrogen-bond acceptors.
-
Sulfonamide (
): The sulfonyl oxygens are strong H-bond acceptors, and the N-H is a highly acidic donor ( ). -
Cyanomethyl (
): The nitrile nitrogen is a weak H-bond acceptor. -
Comparison: In the analogous N-(cyanomethyl)benzamide, the amide oxygen dominates the H-bonding landscape. In the title sulfonamide, the sulfonyl group's tetrahedral geometry and dual oxygen acceptors likely drive a different, more complex 3D packing network compared to the planar amide chains.
Experimental Protocols
Synthesis of this compound
Objective: Synthesize high-purity material suitable for single-crystal growth.
Reagents:
-
Benzenesulfonyl chloride (1.0 eq)
-
Aminoacetonitrile hydrochloride (1.1 eq)
-
Triethylamine (2.5 eq) or Pyridine (excess)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Preparation: Suspend aminoacetonitrile HCl in dry DCM at 0°C under nitrogen.
-
Addition: Add triethylamine dropwise to liberate the free amine. Stir for 15 min.
-
Coupling: Add benzenesulfonyl chloride dropwise over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12-16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then sat.
, then brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize crude solid from Ethanol/Water to obtain white needles.
Crystallization Strategy (Vapor Diffusion vs. Slow Evaporation)
To obtain X-ray quality crystals, two methods are recommended based on the solubility profile of sulfonamides.
Method A: Slow Evaporation (Recommended)
-
Solvent: Ethanol or Methanol.
-
Protocol: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45
syringe filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and leave in a vibration-free environment at RT for 3-7 days.
Method B: Vapor Diffusion
-
Solvent System: THF (Solvent) / Hexane (Antisolvent).
-
Protocol: Dissolve 20 mg in minimal THF in a small inner vial. Place this open vial inside a larger jar containing Hexane. Cap the large jar tightly. Hexane vapor will diffuse into the THF, slowly lowering solubility and promoting nucleation.
Comparative Crystallographic Data[1][2]
Since the direct structure is a target for determination, we analyze the experimentally solved structures of its closest analogs to frame the expected lattice parameters.
Table 1: Structural Parameters of Analogous Compounds
| Feature | Analog 1: N-(Cyanomethyl)benzamide [1] | Analog 2: N-Methylbenzenesulfonamide [2] | Target Prediction: this compound |
| Formula | |||
| Space Group | Orthorhombic, | Monoclinic, | Predicted: Monoclinic, |
| Z (Molecules/Cell) | 8 | 4 | 4 |
| H-Bond Donor | Amide N-H | Sulfonamide N-H | Sulfonamide N-H (Highly Acidic) |
| Primary Acceptor | Carbonyl O | Sulfonyl O | Sulfonyl O (Dominant) |
| Secondary Acceptor | Nitrile N (Weak) | None | Nitrile N (Participates in weak C-H...N) |
| Packing Motif | 1D Chains along a-axis | Dimers or 2D Sheets | Twisted Chains / 3D Network |
Data Interpretation[1][2][4][5][6][7][8]
-
Space Group: Sulfonamides lacking chiral centers often crystallize in centrosymmetric space groups like
. The amide analog crystallizes in a chiral space group ( ) likely due to packing forces specific to the planar amide linkage. The sulfonamide's tetrahedral sulfur center breaks this planarity, favoring the setting. -
Hydrogen Bonding:
-
In Analog 1 , the amide N-H donates to the Carbonyl O.
-
In the Target , the Sulfonamide N-H is a stronger donor. It will almost certainly bond to one of the Sulfonyl oxygens (
) of a neighboring molecule. -
Crucial Insight: The nitrile (
) group in the target is likely to be "spectator" in strong H-bonding but may direct packing via weak interactions, stabilizing the crystal lattice in a way that simple alkyl sulfonamides cannot.
-
Structural Visualization & Logic
Crystallization Workflow
The following diagram outlines the logical flow for obtaining and validating the crystal structure.
Figure 1: Decision tree for the crystallization and structural determination of the target sulfonamide.
Predicted Hydrogen Bonding Network
This diagram illustrates the competing intermolecular forces expected in the crystal lattice.
Figure 2: Predicted intermolecular interaction topology. The primary N-H...O=S interaction drives the formation of infinite chains, while weak C-H...N interactions cross-link these chains.
References
-
Crystal structure of N-(cyanomethyl)benzamide. Source: Acta Crystallographica Section E. URL:[Link]
- Structural studies of N-substituted benzenesulfonamides. Source: Journal of Chemical Crystallography / CSD. Context: Provides baseline metrics for the benzenesulfonamide core geometry ( bond length , ).
-
Synthesis of N-substituted sulfonamides via sulfonyl chlorides. Source: Journal of Organic Chemistry (General Protocol). URL:[Link]
-
Carbonic Anhydrase Inhibitors: Sulfonamide Class. Source: Journal of Medicinal Chemistry. URL:[Link]
Safety Operating Guide
Proper Disposal Procedures: N-(cyanomethyl)benzenesulfonamide
[1][2]
Executive Summary
This compound combines a sulfonamide moiety with a nitrile (cyano) group . While chemically stable under standard conditions, its disposal requires strict segregation from acids to prevent the potential liberation of hydrogen cyanide (HCN) and from strong oxidizers to avoid violent reactions.[1]
The Golden Rule: Do NOT treat this compound as an inorganic cyanide (e.g., Sodium Cyanide). It is an organic nitrile and must be disposed of via high-temperature incineration through a licensed hazardous waste contractor. Do not attempt bench-top chemical neutralization (e.g., bleach oxidation) , as this may generate toxic chloramines or other hazardous byproducts.
Hazard Assessment & Chemical Logic
To dispose of this chemical safely, one must understand its reactive groups.[2][3]
| Feature | Chemical Risk | Disposal Implication |
| Nitrile Group (-CN) | Hydrolysis in strong acids can release HCN gas . | NEVER add to acidic waste streams. Keep pH > 7 if in solution. |
| Sulfonamide Group | Environmentally persistent; potential biological activity.[4] | Zero discharge to sewer.[5] Must be incinerated to destroy the S-N bond. |
| Physical State | Solid powder (typically).[6][7] | Dust inhalation hazard.[4][5][8] Use N95/P100 or fume hood during handling. |
Waste Segregation Strategy
Proper segregation is the primary defense against laboratory accidents.
-
Primary Stream: Organic Waste (Toxic/Irritant) .
-
Labeling: Must be clearly labeled as "Contains Organic Nitriles" .
-
Incompatibilities:
-
Acids: Risk of HCN evolution.
-
Oxidizers: Risk of fire/explosion.[9]
-
Inorganic Cyanide Waste: Do not mix with inorganic cyanide waste (P-listed waste) unless explicitly instructed by your EHS officer. Inorganic cyanide waste often undergoes alkaline chlorination treatment, which is unsuitable for complex organic sulfonamides.
-
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for segregating this compound waste.
Figure 1: Decision tree for segregating this compound based on physical state and solvent matrix.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid
Applicability: Expired reagents, surplus synthesis starting material.
-
PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 particulate respirator (or work inside a fume hood).
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Transfer: Carefully transfer the solid into the container. Avoid generating dust.[5][6][8][10][11][12]
-
Secondary Containment: Place the primary container inside a clear plastic zip-seal bag.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: this compound.
-
Hazards: Toxic, Irritant.
-
Note: "Organic Nitrile - DO NOT ACIDIFY."
-
-
Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicability: Mother liquors, filtrates, or reaction solvents containing the compound.[4][13]
-
pH Check: Measure the pH of the solution.
-
If Acidic (pH < 7): Slowly adjust to pH 7–9 using a dilute base (e.g., Sodium Bicarbonate solution) to ensure the nitrile group remains stable. Perform this in a fume hood.
-
-
Solvent Segregation:
-
If dissolved in Dichloromethane (DCM) -> Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate -> Non-Halogenated Waste .
-
-
Transfer: Pour into the appropriate waste carboy using a funnel.
-
Rinsing: Rinse the original glassware with a small amount of compatible solvent and add the rinse to the waste carboy.
-
Log Entry: Immediately record the addition on the waste carboy's log sheet. Explicitly write "this compound" to alert EHS personnel.
Emergency Procedures (Spills)
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[11][14][15]
| Severity | Action Protocol |
| Minor Spill (< 5g/5mL) | 1. Evacuate immediate area for 5 mins (allow dust/vapors to settle).2. Don PPE (Gloves, Goggles, Lab Coat).3.[16] Cover spill with absorbent pads or vermiculite.4. Collect into a sealed bag.5. Clean surface with soap and water; dispose of cleaning materials as hazardous waste. |
| Major Spill (> 5g/5mL) | 1. Alert all personnel and evacuate the lab.2. Secure the area.3. Contact EHS/Emergency Response immediately.4. Do not attempt cleanup without self-contained breathing apparatus (SCBA) if dust is airborne. |
Regulatory Compliance (RCRA Context)
-
USA (EPA/RCRA): While this compound does not have a specific "P" or "U" listed waste code, it must be characterized based on its toxicity and reactivity.
-
Characteristic: It is treated as Hazardous Waste due to toxicity.
-
Waste Code: If the waste stream is ignitable (due to solvents), use D001 .[2] If it tests positive for reactivity (cyanide generation potential), it could trigger D003 , though this is rare for stable organic nitriles.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if no solvents are present) or under the codes of the co-solvent.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20235, this compound. PubChem. [Link]
-
U.S. Environmental Protection Agency (2024). RCRA Hazardous Waste Codes and Characteristics. EPA.gov. [Link]
-
University of Manchester (2024). Cyanides and Nitriles: Use and Disposal in Laboratories. Safety Guidance Notes.[5][7][10][11][12] [Link]
Sources
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. my.alfred.edu [my.alfred.edu]
- 3. ic.ptb.de [ic.ptb.de]
- 4. carlroth.com [carlroth.com]
- 5. osha.gov [osha.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 15. store.safety-kleen.com [store.safety-kleen.com]
- 16. documents.manchester.ac.uk [documents.manchester.ac.uk]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for N-(cyanomethyl)benzenesulfonamide
For the researcher navigating the innovative frontiers of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth, procedural framework for the safe handling of N-(cyanomethyl)benzenesulfonamide (CAS No. 4470-96-6), a compound of interest in medicinal chemistry. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this directive is built upon a robust foundation of chemical principles, analyzing the hazards of its constituent functional groups—the benzenesulfonamide moiety and the reactive cyanomethyl group—and data from closely related analogs.
Hazard Analysis: A Tale of Two Moieties
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the potential hazards stemming from both its benzenesulfonamide core and its cyanomethyl substituent.
The Benzenesulfonamide Core: Benzenesulfonamide and its derivatives are common scaffolds in medicinal chemistry.[1][2] While many are relatively stable, they can be harmful if ingested.[3][4] Some sulfonamides are known to cause skin and eye irritation.[5] A key consideration is the potential for allergic reactions in sensitized individuals, a known characteristic of certain sulfonamide-containing drugs.[1][6]
The Cyanomethyl Group (-CH₂CN): This functional group introduces a more acute set of hazards. Organic compounds containing a cyano group, particularly when adjacent to an activating group, pose a risk of releasing highly toxic cyanide. This can occur through various chemical pathways, including hydrolysis in the presence of acids or bases, or thermal decomposition.[7][8] Inhalation, ingestion, or skin absorption of cyanide can be fatal.[9][10] A related compound, 2-(Cyanomethyl)benzene-1-sulfonamide, is classified as toxic if swallowed, fatal if inhaled, and harmful in contact with skin, underscoring the significant potential hazards.[11]
Inferred Hazard Profile for this compound:
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity (Oral) | Harmful to Toxic | Based on general data for benzenesulfonamides and the high toxicity of related cyano-sulfonamides.[3][11] |
| Acute Toxicity (Dermal) | Harmful | Inferred from the hazards of analogous compounds.[11] |
| Acute Toxicity (Inhalation) | Potentially Fatal | The cyanomethyl group presents a significant risk of releasing toxic substances, making inhalation a critical exposure route.[11] |
| Skin Corrosion/Irritation | Irritant | A common property of sulfonamide derivatives.[5] |
| Eye Damage/Irritation | Serious Irritant | A common property of sulfonamide derivatives.[5] |
| Sensitization | Potential for Allergic Reaction | A known risk associated with the sulfonamide class of compounds.[1] |
| Reactivity | Formation of Hydrogen Cyanide | Potential for release of HCN gas upon contact with acids or during decomposition.[7][8] |
The Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense
Given the potential for severe acute toxicity, a comprehensive PPE strategy is not merely recommended; it is essential. This protocol is designed as a self-validating system, ensuring maximum protection at each stage of handling.
Core PPE Ensemble
This is the minimum required PPE for any operation involving this compound, from weighing to reaction work-up.
-
Hand Protection: Double-gloving with chemical-resistant gloves is mandatory.[7][8] The inner glove should be a thin, nitrile glove providing dexterity, while the outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) to protect against chemical breakthrough.[9] Gloves must be changed immediately if contamination is suspected.
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] Given the potential for splashes and the severe consequences of eye exposure, the use of a full-face shield over safety goggles is strongly recommended.[7][8]
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a higher risk of spills or splashes, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.[12]
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[12]
Respiratory Protection: A Critical Consideration
Due to the potential for the release of highly toxic compounds, particularly if the material is a powder or if there is a risk of aerosolization, respiratory protection is a critical component of the safety plan.
-
For Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved N95 or P100 particulate respirator is the minimum requirement to prevent inhalation of dust.
-
For Reactions and Work-ups: All manipulations of this compound must be conducted within a certified chemical fume hood to control exposure to vapors or potential decomposition products.[7][13] If there is any risk of the airborne concentration exceeding exposure limits, or in the case of a spill, a full-face respirator with a combination organic vapor/particulate cartridge is required.[12]
Operational Plan: From Benchtop to Disposal
A meticulous operational plan ensures that safety is integrated into every step of the workflow.
Preparation and Handling Workflow
This workflow outlines the essential steps for safely preparing and handling the compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device).[14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.
-
Spill Cleanup: Evacuate the area. Wear the full PPE ensemble, including respiratory protection. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[9] For liquid spills, absorb with an inert material and place in a sealed container. Decontaminate the spill area with a suitable solvent.
Disposal Plan: Responsible Stewardship
All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, paper towels, etc.), in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, fostering a culture of safety that is paramount to scientific advancement.
References
- Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- University of California, Santa Barbara Environmental Health & Safety. (2018, June 20). SOP for the safe use of cyanide compounds.
- 911Metallurgist. (2018, January 18). Cyanide Safety.
- University of Delaware Environmental Health & Safety. (2007, January 15). STANDARD OPERATING PROCEDURE: Inorganic Cyanides.
- HazComFast. (n.d.). Benzenesulfonamide (CAS 98-10-2).
- ECHEMI. (n.d.). Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets.
- ChemScene. (n.d.). 4-Chloro-N-(cyanomethyl)benzenesulfonamide.
- New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- BOC Sciences. (n.d.). CAS 20228-87-9 (N-Cyanomethyl-4-methyl-benzenesulfonamide).
- BLD Pharm. (n.d.). 4470-96-6|this compound.
- Sigma-Aldrich. (n.d.). Benzenesulfonamide >=98%.
- Merck. (n.d.). Benzenesulfonamide CAS 98-10-2.
- Fisher Scientific. (2010, June 5). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- SynHet. (n.d.). 3-(Cyanomethyl)benzenesulfonamide.
- ChemScene. (n.d.). 2-(Cyanomethyl)benzene-1-sulfonamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- ChemScene. (2023, November 28). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, June 5). SAFETY DATA SHEET.
- ResearchGate. (n.d.). Thermal decomposition of the prepared compounds.
- Fisher Scientific. (2024, February 23). SAFETY DATA SHEET.
- Al-Ghamdi, S. A., Al-Zahrani, A. Y., Al-Otaibi, M. S., & Al-Amri, A. M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 38(12), 3584-3595.
- ResearchGate. (n.d.). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides.
- Taylor & Francis. (n.d.). Thermal decomposition – Knowledge and References.
- Johnson, K. K., & Green, D. L. (2009). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Annals of Pharmacotherapy, 43(1), 121-128.
- Remucal, C. K., & Sedlak, D. L. (2013). Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. Environmental Science & Technology Letters, 1(1), 30-34.
- Ramirez, M. L., Walters, R., Savitski, E. P., & Lyon, R. E. (2001). Thermal Decomposition of Cyanate Ester Resins.
- Kazakov, A. I., et al. (2023). Kinetics of Thermal Decomposition of N-Cyanomethyl Derivatives of 7-Difurazanofuxanoazepine and 7-Tryfurasanazepine.
- Wang, Y., et al. (2015). Cyanomethanesulfinyl Radical: Photoisomerization and Thermal Decomposition Reactions. The Journal of Physical Chemistry A, 119(32), 8677-8685.
- Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330.
- Wnorowska, U., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Molecules, 26(24), 7589.
- ResearchGate. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., ... & Kimmel, S. E. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine, 349(17), 1628-1635.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. nj.gov [nj.gov]
- 11. chemscene.com [chemscene.com]
- 12. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 13. echemi.com [echemi.com]
- 14. hazcomfast.com [hazcomfast.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
